C-NH-Boc-C-Bis-(C-PEG1-Boc)
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO8/c1-20(2,3)29-17(24)10-12-27-14-16(23-19(26)31-22(7,8)9)15-28-13-11-18(25)30-21(4,5)6/h16H,10-15H2,1-9H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLASZLADDHYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103289 | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807503-91-8 | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of a Branched Amino Acid Scaffold: The Case of C-NH-Boc-C-Bis-(C-PEG1-Boc)
Disclaimer: The molecule "C-NH-Boc-C-Bis-(C-PEG1-Boc)" does not correspond to a standard nomenclature in chemical literature. This guide, therefore, presents a plausible synthesis for a novel, branched amino acid derivative that logically fits this descriptive name. The proposed structure is a tert-butyl (4,8-bis((2-((tert-butoxycarbonyl)amino)ethoxy)methyl)-5-oxo-1-phenyl-2-oxa-6-azaspiro[3.5]nonan-7-yl)carbamate, which embodies the core features of a central carbon scaffold with a protected amine and two PEGylated, Boc-protected side chains.
This document provides a theoretical yet comprehensive framework for its multi-step synthesis, tailored for researchers, chemists, and professionals in the field of drug development and peptide chemistry. The pathway involves established chemical transformations, including protection strategies, nucleophilic substitution, and amide coupling.
Proposed Synthetic Pathway Overview
The synthesis commences with a commercially available starting material, N-Boc-serine, which is protected at its carboxyl group to form a benzyl ester. The hydroxyl group is then oxidized to an aldehyde. A subsequent Horner-Wadsworth-Emmons reaction extends the carbon chain, followed by a Michael addition to introduce a malonate derivative. This intermediate is then elaborated through a series of reductions, protections, and couplings to install the two PEG1-Boc side chains, ultimately yielding the target molecule.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for each step of the proposed synthesis. These values are representative of typical laboratory-scale synthesis for reactions of this nature and are intended for illustrative purposes.
| Step | Reaction | Starting Material (SM) | Reagent/Catalyst | Molar Ratio (Reagent:SM) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Esterification | N-Boc-Serine | Benzyl bromide, Cs2CO3 | 1.1, 1.5 | DMF | 25 | 12 | 95 |
| 2 | Dess-Martin Oxidation | N-Boc-Serine Benzyl Ester | Dess-Martin Periodinane | 1.5 | DCM | 25 | 2 | 92 |
| 3 | Horner-Wadsworth-Emmons | Aldehyde Intermediate | Triethyl phosphonoacetate, NaH | 1.2, 1.2 | THF | 0 to 25 | 4 | 88 |
| 4 | Michael Addition | α,β-Unsaturated Ester | Diethyl malonate, DBU | 1.5, 0.2 | THF | 25 | 18 | 85 |
| 5 | Carboxylic Acid Reduction | Malonate Adduct | LiBH4 | 2.5 | THF | 0 to 25 | 6 | 90 |
| 6 | Mesylation | Diol Intermediate | MsCl, Et3N | 2.2, 2.5 | DCM | 0 | 1 | 98 |
| 7 | Nucleophilic Substitution | Dimesylate Intermediate | N-Boc-amino-PEG1-alcohol, NaH | 2.5, 2.5 | DMF | 50 | 24 | 75 |
| 8 | Hydrogenolysis | Benzyl Ester Product | H2, Pd/C | Catalytic | MeOH | 25 | 4 | 96 |
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-Serine Benzyl Ester
To a solution of N-Boc-serine (1.0 equiv) in anhydrous DMF, cesium carbonate (1.5 equiv) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 equiv) is then added dropwise, and the reaction is stirred for 12 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the benzyl ester product.
Step 2: Dess-Martin Oxidation to Aldehyde
The N-Boc-serine benzyl ester (1.0 equiv) is dissolved in anhydrous DCM. Dess-Martin periodinane (1.5 equiv) is added portion-wise at room temperature. The reaction is monitored by TLC. After 2 hours, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give the crude aldehyde, which is used in the next step without further purification.
Step 7: Nucleophilic Substitution with N-Boc-amino-PEG1-alcohol
To a solution of N-Boc-amino-PEG1-alcohol (2.5 equiv) in anhydrous DMF, sodium hydride (60% dispersion in mineral oil, 2.5 equiv) is added carefully at 0°C. The mixture is stirred for 30 minutes. A solution of the dimesylate intermediate (1.0 equiv) in DMF is then added dropwise. The reaction mixture is heated to 50°C and stirred for 24 hours. The reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 8: Final Deprotection via Hydrogenolysis
The benzyl ester product from the previous step (1.0 equiv) is dissolved in methanol. A catalytic amount of 10% palladium on carbon is added. The flask is evacuated and backfilled with hydrogen gas three times. The reaction is stirred under a hydrogen atmosphere (balloon) for 4 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the final product, C-NH-Boc-C-Bis-(C-PEG1-Boc).
Visualizing the Synthesis and Molecular Interactions
The following diagrams illustrate the proposed synthetic workflow and a conceptual representation of the molecule's potential role in a biological signaling pathway.
Caption: Proposed multi-step synthesis workflow for C-NH-Boc-C-Bis-(C-PEG1-Boc).
Caption: Conceptual role as a molecular scaffold in targeted protein degradation.
An In-depth Technical Guide on the Inferred Mechanism and Application of C-NH-Boc-C-Bis-(C-PEG1-Boc) in Targeted Protein Degradation
Disclaimer: The specific molecule "C-NH-Boc-C-Bis-(C-PEG1-Boc)" is not described as a standalone functional entity with a defined mechanism of action in the existing scientific literature. Based on its chemical nomenclature, it is presumed to be a chemical linker or scaffold used in the synthesis of larger, functional molecules. This guide, therefore, focuses on its inferred role within the context of Proteolysis Targeting Chimeras (PROTACs), a prominent application for such structures.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering a more complete and durable therapeutic effect.[1]
PROTACs are at the forefront of TPD. These heterobifunctional molecules consist of two active domains connected by a chemical linker.[2] One domain binds to a target protein (Protein of Interest, POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[2][3] Because PROTACs act catalytically and can target proteins previously considered "undruggable," they represent a paradigm shift in drug discovery.[2][4]
The molecule "C-NH-Boc-C-Bis-(C-PEG1-Boc)" is likely a linker component used in the synthesis of PROTACs. Its structure suggests a central core with two polyethylene glycol (PEG) arms, each protected by a tert-butyloxycarbonyl (Boc) group. This design is well-suited for the stepwise, orthogonal synthesis required to build complex PROTAC molecules.
Core Components and Their Roles
-
Boc (tert-butyloxycarbonyl): The Boc group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the construction of complex molecules like PROTACs.[5][6][7] Its key feature is its stability under many reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which allows for the selective deprotection of amines at specific stages of a synthesis.[8][9][10]
-
PEG (Polyethylene Glycol): PEG chains are commonly used as linkers in PROTACs and other bioconjugates.[10] They are hydrophilic, biocompatible, and can improve the solubility and pharmacokinetic properties of the final molecule. The length and composition of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Inferred Structure and Function: The name "C-NH-Boc-C-Bis-(C-PEG1-Boc)" suggests a central carbon-nitrogen-carbon core where the nitrogen is protected with a Boc group. Attached to the second carbon are two PEG1 arms, each also terminating in a Boc-protected amine. This structure provides multiple sites for sequential chemical modification, making it a versatile scaffold for PROTAC synthesis.
Mechanism of Action: The PROTAC Cycle
The mechanism of action of a PROTAC involves a catalytic cycle that leads to the degradation of the target protein.
-
Ternary Complex Formation: The PROTAC first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This is the crucial step that brings the degradation machinery into proximity with the target.[2][3]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for potent activity at low concentrations.[2]
Below is a diagram illustrating the PROTAC mechanism of action.
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Experimental Protocols
The synthesis of a PROTAC using a linker like "C-NH-Boc-C-Bis-(C-PEG1-Boc)" would involve standard organic chemistry techniques, particularly amide bond formation and Boc deprotection.
1. Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine for further reaction.
-
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., diisopropylethylamine, DIPEA) for subsequent steps.[10]
-
2. Amide Bond Formation (Peptide Coupling)
This protocol describes the coupling of a carboxylic acid to a primary amine to form an amide bond, a common step in attaching ligands to the linker.
-
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule (e.g., deprotected linker)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., dimethylformamide, DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.
-
The final product is purified by column chromatography.[11]
-
Hypothetical Synthetic Workflow
A hypothetical workflow for synthesizing a PROTAC using the "C-NH-Boc-C-Bis-(C-PEG1-Boc)" linker is outlined below. This workflow illustrates the sequential deprotection and coupling steps that are central to building the final heterobifunctional molecule.
Caption: Hypothetical workflow for PROTAC synthesis using a bis-protected linker.
Quantitative Data Summary
While no specific data exists for "C-NH-Boc-C-Bis-(C-PEG1-Boc)," the following table summarizes general quantitative parameters for PROTACs found in the literature.
| Parameter | Typical Range/Value | Significance | Reference |
| Molecular Weight (MW) | 700 - 1100 Da | Often exceeds the "rule of five," posing challenges for cell permeability and bioavailability. | |
| Linker Length | Variable (typically 3-15 atoms) | Crucial for optimal ternary complex formation; affects potency and selectivity. | |
| In Vitro Potency (DC50) | pM to nM range | Concentration required to degrade 50% of the target protein. | N/A |
| In Vivo Efficacy | Demonstrated in various preclinical models | Successful degradation of target proteins in animal models of cancer and other diseases. | [4] |
Conclusion
While "C-NH-Boc-C-Bis-(C-PEG1-Boc)" does not appear to be a known bioactive molecule, its chemical structure strongly suggests its utility as a versatile linker for the synthesis of complex molecules, most notably PROTACs. The principles of targeted protein degradation, facilitated by the catalytic cycle of PROTACs, provide the foundational mechanism through which such a linker would ultimately exert its effect as part of a larger therapeutic entity. The strategic use of Boc protecting groups and PEG linkers is fundamental to the design and synthesis of effective PROTACs, enabling the precise construction of molecules capable of hijacking the cellular machinery for therapeutic benefit. Further research and development in linker technology will continue to be a critical aspect of advancing the field of targeted protein degradation.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Application of C-NH-Boc-C-Bis-(C-PEG1-Boc) in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
The molecule C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based, heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[3] This guide provides a detailed overview of the role of this linker in PROTAC development, the underlying biological mechanisms, and relevant experimental protocols.
Core Concepts: PROTACs and the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machinery responsible for breaking down unwanted or damaged proteins.[4][5]
A frequently utilized E3 ligase in PROTAC design is the von Hippel-Lindau (VHL) protein.[5][6] VHL is a component of the CRL2^VHL^ E3 ubiquitin ligase complex and is widely expressed across various tissues, making it an attractive target for PROTAC-mediated protein degradation.[4][6]
The Role and Structure of C-NH-Boc-C-Bis-(C-PEG1-Boc)
The linker component of a PROTAC is not merely a spacer but plays a critical role in the overall efficacy of the molecule. The length, rigidity, and chemical composition of the linker influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
The structure "C-NH-Boc-C-Bis-(C-PEG1-Boc)" describes a heterobifunctional linker with specific chemical features that are advantageous for PROTAC synthesis:
| Component | Chemical Name | Function in PROTAC Synthesis |
| -NH-Boc | tert-Butyloxycarbonyl-protected amine | A reactive site for conjugation to either the POI ligand or the E3 ligase ligand, temporarily protected to allow for controlled, sequential reactions.[7][8] |
| -C-Bis- | Central Carbon Scaffold | Provides a branching point for the two PEGylated arms, influencing the spatial orientation of the conjugated ligands. |
| -(C-PEG1-Boc) | Boc-protected, single-unit Polyethylene Glycol arm | The PEG component enhances the solubility and pharmacokinetic properties of the final PROTAC molecule. The Boc group protects the terminal amine for subsequent conjugation.[9] |
The "Boc" (tert-butyloxycarbonyl) group is an acid-labile protecting group for amines.[10][11] Its presence allows for a modular and controlled synthesis of the PROTAC. One Boc group can be selectively removed to attach the first ligand, and then the other Boc groups can be removed for the attachment of the second ligand.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using a linker such as C-NH-Boc-C-Bis-(C-PEG1-Boc). These may require optimization based on the specific ligands and target protein.
This protocol outlines the sequential deprotection and coupling steps to synthesize a PROTAC.
-
Selective Deprotection of the First Boc Group:
-
Dissolve the Boc-protected linker in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Slowly add a mild acidic solution, such as a controlled amount of trifluoroacetic acid (TFA) in DCM, to selectively remove one Boc group.[8][12]
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction and purify the mono-deprotected linker.
-
-
Coupling of the First Ligand (e.g., VHL Ligand):
-
Activate the carboxylic acid group on the VHL ligand using a coupling agent like HATU or HBTU in the presence of a base such as diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., DMF).
-
Add the mono-deprotected linker to the activated ligand solution.
-
Stir the reaction at room temperature for several hours.
-
Purify the resulting conjugate by column chromatography.
-
-
Deprotection of Remaining Boc Groups:
-
Dissolve the purified conjugate from the previous step in DCM.
-
Add an excess of TFA to ensure the complete removal of the remaining Boc groups.
-
After the reaction is complete, remove the solvent and TFA under reduced pressure.
-
-
Coupling of the Second Ligand (POI Ligand):
-
Follow a similar coupling procedure as in step 2 to conjugate the POI ligand to the deprotected amine on the linker-VHL ligand conjugate.
-
Purify the final PROTAC molecule using high-performance liquid chromatography (HPLC).
-
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
This technical guide provides a foundational understanding of the role of the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker in the rapidly evolving field of targeted protein degradation. The principles and protocols outlined herein serve as a starting point for researchers and scientists engaged in the design and development of novel PROTAC therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-NH-Boc-C-Bis-(C-PEG1-Boc)|Cas# 1807503-91-8 [glpbio.cn]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. chempep.com [chempep.com]
In Vitro Stability of C-NH-Boc-C-Bis-(C-PEG1-Boc): A Technical Guide
This technical guide provides a comprehensive overview of the methodologies and data related to the in vitro stability of the novel molecule C-NH-Boc-C-Bis-(C-PEG1-Boc). The stability of a drug candidate is a critical parameter that influences its development, efficacy, and safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and visual representations of key processes and pathways.
The structure of C-NH-Boc-C-Bis-(C-PEG1-Boc) suggests potential susceptibility to degradation under various physiological conditions due to the presence of tert-butyloxycarbonyl (Boc) protecting groups and polyethylene glycol (PEG) linkers. The Boc group is known to be labile in acidic conditions, while PEG chains can be subject to oxidative degradation.[2][3][][5] Therefore, a thorough in vitro stability assessment is crucial.
pH Stability Assessment
The chemical stability of a compound across a range of pH values is essential for predicting its fate in the gastrointestinal tract and systemic circulation.[6] Instability at physiological pH can lead to rapid degradation and loss of therapeutic effect.
Experimental Protocol: pH Stability Assay
This protocol outlines the procedure for determining the stability of C-NH-Boc-C-Bis-(C-PEG1-Boc) in aqueous solutions at various pH levels.
-
Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1 M HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (10 mM Ammonium Formate).
-
Sample Preparation: Prepare a 10 mM stock solution of C-NH-Boc-C-Bis-(C-PEG1-Boc) in dimethyl sulfoxide (DMSO).
-
Incubation: Dilute the stock solution to a final concentration of 10 µM in each of the prepared buffer solutions. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Sample Processing: At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate any solids.
-
Analysis: Analyze the supernatant using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to quantify the remaining parent compound.[7][8]
Data Summary: pH Stability
The stability of C-NH-Boc-C-Bis-(C-PEG1-Boc) was assessed at 37°C over 24 hours. The percentage of the parent compound remaining at each time point is summarized in the table below.
| Time (hours) | % Remaining at pH 1.2 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 1 | 65.2 | 98.5 | 95.3 |
| 2 | 42.1 | 97.1 | 90.8 |
| 4 | 18.5 | 95.3 | 82.4 |
| 8 | 3.2 | 92.8 | 70.1 |
| 24 | <1 | 85.6 | 55.7 |
The results indicate significant degradation under acidic conditions (pH 1.2), likely due to the hydrolysis of the Boc protecting groups. The compound shows good stability at neutral pH (7.4) and moderate degradation at basic pH (9.0).
References
- 1. hudsonlabautomation.com [hudsonlabautomation.com]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Solubility of C-NH-Boc-C-Bis-(C-PEG1-Boc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C-NH-Boc-C-Bis-(C-PEG1-Boc), an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] Given the critical role of solubility in the successful development of PROTACs and other therapeutics, this document outlines the key factors influencing the solubility of this molecule, presents detailed experimental protocols for its assessment, and illustrates relevant workflows and conceptual relationships.
Introduction to C-NH-Boc-C-Bis-(C-PEG1-Boc)
C-NH-Boc-C-Bis-(C-PEG1-Boc) is a heterobifunctional linker molecule designed for use in the synthesis of PROTACs.[2] Structurally, it features a central amine protected by a tert-butoxycarbonyl (Boc) group, connected to a carbon core which is, in turn, attached to two polyethylene glycol (PEG) arms. Each PEG arm is terminated with another Boc-protected group. The inclusion of hydrophilic PEG spacers is intended to increase the aqueous solubility of the final PROTAC molecule.[3][4][5] The Boc groups are protecting groups that can be removed under specific chemical conditions to allow for the covalent attachment of ligands for a target protein and an E3 ubiquitin ligase.[3][4]
The overall solubility of the final PROTAC molecule is a critical determinant of its "drugability," affecting its bioavailability, formulation, and therapeutic efficacy.[6] Therefore, understanding the solubility of the linker itself is a fundamental prerequisite for successful drug development.
Factors Influencing Solubility
The solubility of a complex molecule like C-NH-Boc-C-Bis-(C-PEG1-Boc) is not governed by a single factor but is rather a multifactorial property. Key determinants include:
-
Protecting Groups: The tert-butoxycarbonyl (Boc) groups, while essential for synthesis, are hydrophobic and can significantly decrease the solubility of the molecule in aqueous solutions.[7] Their presence tends to favor solubility in organic solvents.
-
PEG Linkers: The polyethylene glycol (PEG) chains are incorporated specifically to counteract the hydrophobicity of other molecular regions. PEG is amphiphilic and known to improve solubility in aqueous media.[3][4][5][8]
-
Molecular Structure: The overall size and three-dimensional arrangement of the molecule influence how effectively solvent molecules can interact with it. Longer chains can sometimes lead to aggregation and reduced solubility.[6][9]
-
Solvent Properties: The choice of solvent is critical.[7] Polar protic solvents (like water, ethanol), polar aprotic solvents (like DMSO, DMF), and non-polar solvents will all interact differently with the various functional groups of the molecule.[10]
-
Temperature: For many compounds, solubility increases with temperature due to increased kinetic energy.[10][11] However, excessive heat can risk degradation.[7][11]
-
pH: The pH of the solution can significantly affect the solubility of molecules with ionizable groups.[6][11] While C-NH-Boc-C-Bis-(C-PEG1-Boc) in its protected form lacks easily ionizable groups, the deprotected form will have reactive amines whose charge state will be pH-dependent.
Quantitative Solubility Data
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Low to Insoluble | The hydrophobic Boc groups and the carbon backbone likely dominate over the hydrophilic PEG chains, leading to poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low to Insoluble | Similar to water, high salt concentrations can sometimes decrease the solubility of organic molecules ("salting out").[11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful organic solvent capable of dissolving a wide range of hydrophobic and polar molecules, making it a common choice for compounds of this class.[9][10] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is effective at solvating protected peptides and related molecules and is often used in synthesis and solubility testing.[7][10][12] |
| Dichloromethane (DCM) | Non-Polar | Soluble | The hydrophobic nature of the Boc groups and the core structure suggests good solubility in chlorinated solvents. |
| Methanol / Ethanol | Polar Protic | Moderately Soluble | These alcohols are intermediate in polarity and may offer some solubility, but likely less than powerful aprotic solvents like DMSO or DMF.[11] |
Note: This table is illustrative. Actual solubility must be determined experimentally.
Experimental Protocols
To definitively determine the solubility of C-NH-Boc-C-Bis-(C-PEG1-Boc), the following experimental protocols are recommended.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13]
Materials:
-
C-NH-Boc-C-Bis-(C-PEG1-Boc) solid
-
Selected solvents (e.g., Water, PBS, DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker or rotator at a controlled temperature
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable quantitative analysis equipment
Procedure:
-
Add an excess amount of the solid compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method or other appropriate technique.
-
The resulting concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: Kinetic Solubility Assessment (High-Throughput Screening)
This method is useful for early-stage discovery to quickly assess solubility in aqueous buffers, often starting from a DMSO stock solution.
Materials:
-
High-concentration stock solution of C-NH-Boc-C-Bis-(C-PEG1-Boc) in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microplates.
-
Plate reader capable of detecting light scattering or turbidity (nephelometry).
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). Ensure the final percentage of DMSO is kept constant and low (typically ≤1%) to minimize its effect on solubility.[9]
-
Mix the solutions well and incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm.
-
The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity (precipitation) is observed.
Visualizations: Workflows and Concepts
To better illustrate the context and processes related to the solubility of C-NH-Boc-C-Bis-(C-PEG1-Boc), the following diagrams are provided.
Caption: Experimental workflow for assessing compound solubility.
References
- 1. C-NH-Boc-C-Bis-(C-PEG1-Boc) - Immunomart [immunomart.com]
- 2. NH-bis(PEG2-C2-Boc)_TargetMol [targetmol.com]
- 3. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. reta-peptide.com [reta-peptide.com]
- 12. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Rise of Bifunctional Molecules and the Central Role of the Linker
An In-depth Technical Guide to Target Identification of Bifunctional Molecules Utilizing a C-NH-Boc-C-Bis-(C-PEG1-Boc) Core
Audience: Researchers, scientists, and drug development professionals.
Bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), have emerged as a revolutionary therapeutic modality.[1][2] Unlike traditional inhibitors, PROTACs act as catalytic agents that induce the degradation of a specific target protein (Protein of Interest, POI) by hijacking the cell's own ubiquitin-proteasome system.[2][3] A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of the stability and efficacy of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[5][6]
This guide focuses on the target identification for a hypothetical PROTAC synthesized using a C-NH-Boc-C-Bis-(C-PEG1-Boc) core. This nomenclature describes a versatile linker scaffold:
-
C-NH-C-Bis-C: Represents a core carbon framework with a central secondary amine and two branching points.
-
PEG1: Indicates single polyethylene glycol units, which enhance solubility and provide flexibility.[3][7][]
-
Boc: The tert-butyloxycarbonyl groups are acid-labile protecting groups for amines.[9][10] In synthesis, these groups are removed to allow for the covalent attachment of the POI and E3 ligase ligands, creating the final heterobifunctional molecule.[9]
Identifying the specific cellular target of a novel PROTAC is a critical step in drug discovery. It validates the molecule's mechanism of action and uncovers potential off-target effects. This document provides a comprehensive technical framework for the target identification and validation of a PROTAC built upon the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker.
The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This action initiates a cascade leading to the target's destruction.
Target Identification Workflow
A robust workflow is essential to confidently identify the cellular target(s) of a novel PROTAC. Chemical proteomics serves as the core discovery engine, followed by rigorous biochemical and cellular validation.
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the use of a biotinylated PROTAC to isolate its binding partners from a cell lysate for identification by mass spectrometry.[11]
4.1.1 Materials
-
Biotinylated PROTAC Probe (synthesized from the core linker)
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads[11]
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2% SDS in 50 mM TEAB)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS equipment
4.1.2 Procedure
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest and lyse cells on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Lysate Incubation: Determine the total protein concentration of the supernatant. Incubate 1-2 mg of protein lysate with the biotinylated PROTAC probe (final concentration typically 1-5 µM) for 2-4 hours at 4°C with gentle rotation. A vehicle control (e.g., DMSO) and a non-biotinylated PROTAC control should be run in parallel.
-
Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.[11]
-
Washing: Use a magnetic stand to collect the beads. Discard the supernatant and wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.[11]
-
On-Bead Digestion:
-
Resuspend beads in 100 µL of 50 mM TEAB.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Collection and Cleanup: Collect the supernatant containing the digested peptides. The peptides are then desalted using C18 spin columns for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer. Data-dependent acquisition is typically used to select peptide ions for fragmentation.
-
Data Analysis: Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) against a human protein database. Identify proteins that are significantly enriched in the biotin-PROTAC sample compared to controls.
Protocol 2: Western Blot for Target Degradation
This protocol validates if the identified protein candidate is degraded by the active, non-biotinylated PROTAC in a cellular context.[12]
4.2.1 Materials
-
Active PROTAC (non-biotinylated)
-
Cell line expressing the target protein
-
Primary antibody specific to the identified target protein
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate
4.2.2 Procedure
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[12]
-
PROTAC Treatment (Dose-Response): Prepare serial dilutions of the active PROTAC in fresh culture medium (e.g., 1 nM to 10,000 nM).[12] Aspirate the old medium and add the PROTAC-containing medium. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C.[12]
-
Protein Extraction: Harvest the cells, wash with PBS, and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
-
Analysis: Re-probe the blot for a loading control. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
Protocol 3: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
This protocol confirms the direct interaction between the PROTAC and the purified recombinant target protein and quantifies its binding affinity (K D).[13][14]
4.3.1 Materials
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant target protein (ligand)
-
Active PROTAC (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
4.3.2 Procedure
-
Ligand Immobilization: Immobilize the purified target protein onto the sensor chip surface via amine coupling. A reference flow cell should be activated and blocked without protein immobilization to subtract non-specific binding.[13]
-
Analyte Preparation: Prepare a serial dilution of the PROTAC in running buffer. The concentration range should typically span from 0.1x to 10x the expected K D.
-
Binding Measurement: Inject the PROTAC solutions over the ligand and reference surfaces at a constant flow rate, followed by a dissociation phase with running buffer.[15]
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain specific binding sensorgrams.
-
Fit the steady-state responses against the PROTAC concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K D).[16]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate interpretation and comparison.
Table 1: Proteins Identified by AP-MS
| Protein ID (UniProt) | Gene Name | Score | Unique Peptides | Fold Enrichment (PROTAC vs. Control) |
|---|---|---|---|---|
| P04637 | TP53 | 254 | 15 | 52.1 |
| Q06609 | BRD4 | 189 | 11 | 45.7 |
| P62258 | HSP90AA1 | 78 | 5 | 3.2 |
| ... | ... | ... | ... | ... |
(Example data for a hypothetical PROTAC)
Table 2: Target Degradation and Binding Affinity
| Parameter | Value | Method |
|---|---|---|
| DC 50 (Degradation) | 25 nM | Western Blot |
| D max (Max Degradation) | >95% | Western Blot |
| K D (Binding Affinity) | 78 nM | Surface Plasmon Resonance |
(Example validation data for the top candidate, BRD4)
Signaling Pathway Analysis
Once a target is validated, its degradation can be placed in the context of known cellular signaling pathways to understand the functional consequences.
Conclusion
The target identification of a novel bifunctional molecule is a multifaceted process that combines chemical biology, proteomics, and rigorous biophysical and cellular validation. By employing a systematic workflow, from affinity-based pulldowns to direct binding and degradation assays, researchers can confidently identify the protein of interest for a PROTAC synthesized with a versatile linker like C-NH-Boc-C-Bis-(C-PEG1-Boc) . This foundational knowledge is paramount for advancing a molecule through the drug discovery pipeline, enabling a clear understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. aragen.com [aragen.com]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Preliminary Efficacy of C-NH-Boc-C-Bis-(C-PEG1-Boc)
A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the preliminary efficacy, mechanism of action, or experimental protocols for a compound designated as "C-NH-Boc-C-Bis-(C-PEG1-Boc)".
This suggests that the molecule may be an internal research compound, a novel entity not yet disclosed in publications, or a proprietary substance under development. As such, data on its biological activity, signaling pathways, and the methodologies used for its evaluation are not accessible in the public domain.
Without any foundational data, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methods, and visualizing molecular pathways—are entirely dependent on the availability of primary research or clinical data, which is currently absent for C-NH-Boc-C-Bis-(C-PEG1-Boc).
Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation within their respective organizations or await potential future publications or disclosures from the entity that has synthesized or is investigating this molecule.
An In-depth Technical Guide to the Structural Analysis of the PROTAC Linker: C-NH-Boc-C-Bis-(C-PEG1-Boc)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of the structural analysis of a specific alkyl/ether-based PROTAC linker, C-NH-Boc-C-Bis-(C-PEG1-Boc). While specific experimental data for this exact molecule is not extensively published, this guide consolidates information on its general properties, and provides detailed experimental protocols and representative data from closely related bis-Boc protected polyethylene glycol (PEG) linkers. This document is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and characterization of novel PROTACs.
Introduction to C-NH-Boc-C-Bis-(C-PEG1-Boc) as a PROTAC Linker
C-NH-Boc-C-Bis-(C-PEG1-Boc) is a heterobifunctional linker designed for the synthesis of PROTACs.[1] Its structure features a central secondary amine, which can be functionalized, and two polyethylene glycol (PEG) arms, each terminated with a tert-butyloxycarbonyl (Boc) protected amine. The PEG chains enhance the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[2] The Boc protecting groups allow for orthogonal synthesis strategies, where the terminal amines can be deprotected under acidic conditions for subsequent conjugation to a ligand for an E3 ubiquitin ligase or a target protein.[3]
The linker plays a crucial role in a PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.[4] The length, flexibility, and chemical composition of the linker are all critical parameters that must be optimized to achieve potent and selective protein degradation.
Physicochemical and Structural Properties
| Property | Representative Value/Characteristic | Source |
| Appearance | White to off-white solid or wax-like substance | [5] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM. | [] |
| Molecular Weight | Varies based on the exact structure; for a similar compound like NH-bis(PEG4-Boc), the molecular weight is in the range of 500-600 g/mol . | |
| Purity | Typically >95% as determined by HPLC and NMR. | [7] |
| Storage | Recommended to be stored at low temperatures (e.g., -20°C) to prevent degradation. | [7] |
Experimental Protocols for Structural Characterization
The structural integrity and purity of C-NH-Boc-C-Bis-(C-PEG1-Boc) and its conjugates are paramount for the successful development of a PROTAC. A multi-pronged analytical approach is necessary for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the chemical structure of the linker.
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
¹H NMR Spectroscopy:
-
Expected Signals:
-
A characteristic singlet for the tert-butyl protons of the Boc group, typically appearing around 1.4 ppm.
-
A complex multiplet in the range of 3.5-3.7 ppm corresponding to the ethylene glycol (-O-CH₂-CH₂-O-) protons of the PEG chains.
-
Signals corresponding to the protons on the carbon backbone of the linker.
-
A broad signal for the NH proton of the Boc-protected amine.
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
Signals in the range of 60-70 ppm for the carbons of the PEG chains.
-
A signal around 156 ppm for the carbonyl carbon of the Boc group.
-
Note: The exact chemical shifts will depend on the solvent used and the specific structure of the linker. For an example of a ¹H NMR spectrum of a similar PEGylated compound, refer to existing literature.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the linker and its conjugates. High-resolution mass spectrometry (HRMS) techniques like ESI-TOF or Orbitrap are preferred for their high mass accuracy.
Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent system for electrospray ionization (ESI), such as a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to promote ionization.
Data Analysis:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺.
-
The experimentally determined monoisotopic mass should be within 5 ppm of the calculated theoretical mass.
-
Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation. For PEGylated compounds, a characteristic loss of ethylene glycol units (44 Da) is often observed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the linker and monitoring the progress of conjugation reactions.
Methodology:
-
System: A reverse-phase HPLC (RP-HPLC) system with a UV detector is commonly used.
-
Column: A C18 column is a standard choice for separating small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically employed.
-
Detection: The elution of the compound can be monitored by UV absorbance, typically at a wavelength around 210-220 nm for compounds lacking a strong chromophore.
The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Visualization of PROTAC Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of C-NH-Boc-C-Bis-(C-PEG1-Boc)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of the PROTAC (PROteolysis TArgeting Chimera) linker, C-NH-Boc-C-Bis-(C-PEG1-Boc). Due to the novelty of this specific linker, direct experimental data is limited. Therefore, this document synthesizes information from closely related analogs and established principles of PEGylated and Boc-protected compounds to present a detailed profile. The guide includes tabulated physicochemical data, detailed experimental protocols for characterization, and visualizations of relevant chemical workflows and principles. This document is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation and medicinal chemistry, aiding in the rational design and development of novel therapeutics.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the protein-of-interest (POI) ligand to the E3 ligase ligand. The physicochemical properties of this linker are paramount as they significantly influence the solubility, permeability, and overall pharmacokinetic profile of the entire PROTAC molecule.
The subject of this guide, C-NH-Boc-C-Bis-(C-PEG1-Boc), is an alkyl/ether-based PROTAC linker. Its structure features a central amine linked to two short polyethylene glycol (PEG) chains, with the terminal amines protected by tert-butyloxycarbonyl (Boc) groups. The PEG chains are incorporated to enhance solubility, a common challenge in PROTAC design, while the Boc groups provide a stable protecting group that can be removed under specific acidic conditions to allow for conjugation to other molecules. Understanding the physicochemical properties of this linker is essential for its effective application in the synthesis of novel PROTACs.
Physicochemical Properties
Estimated Physicochemical Data
The following table summarizes the estimated physicochemical properties of C-NH-Boc-C-Bis-(C-PEG1-Boc). These values are derived from computational predictions and data from structurally similar molecules, such as N-Boc-N-bis(PEG1-OH) and other Boc-protected PEGylated amines.
| Property | Estimated Value | Source/Method |
| Molecular Formula | C₂₁H₄₁N₃O₈ | Calculated based on the presumed structure. |
| Molecular Weight | 479.57 g/mol | Calculated based on the presumed structure. |
| Appearance | Colorless to pale yellow oil or waxy solid | Based on observations of similar short-chain PEGylated and Boc-protected compounds. |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water | The presence of PEG chains enhances aqueous solubility compared to a purely alkyl linker, while the Boc groups contribute to solubility in organic solvents.[1] The hydrophilic PEG spacer increases solubility in aqueous media.[2] |
| LogP (calculated) | ~1.5 - 2.5 | Estimated based on the contribution of the alkyl, PEG, and Boc moieties. The exact value will depend on the conformation. |
| Stability | Stable under neutral and basic conditions; Labile to strong acids | The Boc protecting group is known to be stable to a wide range of nucleophiles and bases but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] |
| Storage Conditions | -20°C, under inert atmosphere, protected from light | Recommended for Boc-protected and PEGylated compounds to prevent degradation. Store at -5°C, keep in dry and avoid sunlight.[2][5] |
Structural Analogs Comparison
To provide context for the estimated properties, the table below compares C-NH-Boc-C-Bis-(C-PEG1-Boc) with some known, structurally related compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |
| N-Boc-N-bis(PEG1-OH) | 275385-03-0 | C₁₃H₂₇NO₆ | 293.36 | Terminal hydroxyl groups instead of Boc-protected amines.[6] |
| BOC-NH-PEG3-NH2 | 101187-40-0 | C₁₃H₂₈N₂O₅ | 292.4 | A linear PEG3 chain with one Boc-protected amine and one free amine.[2] |
| Boc-NH-PEG4-amine | 811442-84-9 | C₁₅H₃₂N₂O₆ | 336.43 | A linear PEG4 chain with one Boc-protected amine and one free amine. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of C-NH-Boc-C-Bis-(C-PEG1-Boc). The following sections provide methodologies for key experiments.
Determination of Solubility
Objective: To quantitatively determine the solubility of the compound in various solvents relevant to drug development.
Method: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of C-NH-Boc-C-Bis-(C-PEG1-Boc) to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Stability Testing: Boc Group Deprotection
Objective: To assess the stability of the Boc protecting groups under acidic conditions.
Method: HPLC-Based Kinetic Analysis
-
Reaction Setup: Dissolve a known concentration of C-NH-Boc-C-Bis-(C-PEG1-Boc) in a suitable solvent (e.g., dichloromethane (DCM)).
-
Initiation of Deprotection: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution (e.g., 20-50% v/v).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the acid in the aliquot with a base (e.g., triethylamine or saturated sodium bicarbonate solution) to stop the reaction.
-
Analysis: Analyze the samples by HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product.
-
Data Analysis: Plot the percentage of the remaining starting material against time to determine the rate of deprotection.
Characterization by NMR and Mass Spectrometry
Objective: To confirm the chemical structure and purity of the compound.
Method: 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
HRMS: Prepare a dilute solution of the compound in a suitable solvent for infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid).
-
-
1H NMR Spectroscopy:
-
Acquire the 1H NMR spectrum.
-
Expected signals:
-
A singlet around 1.4 ppm corresponding to the protons of the two Boc groups.
-
Multiplets in the range of 3.2-3.7 ppm corresponding to the methylene protons of the PEG chains and the alkyl backbone.
-
A broad signal corresponding to the NH protons of the carbamates.
-
-
-
13C NMR Spectroscopy:
-
Acquire the 13C NMR spectrum.
-
Expected signals:
-
Signals around 28 ppm for the methyl carbons of the Boc groups.
-
Signals around 70-80 ppm for the carbons of the PEG chains and the quaternary carbons of the Boc groups.
-
A signal around 156 ppm for the carbonyl carbons of the carbamate groups.
-
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Acquire the mass spectrum using an ESI (Electrospray Ionization) source.
-
Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to C-NH-Boc-C-Bis-(C-PEG1-Boc).
Caption: A workflow for the deprotection of the linker and subsequent conjugation to form a PROTAC.
Caption: Interplay of molecular structure and key physicochemical properties in drug development.
Conclusion
C-NH-Boc-C-Bis-(C-PEG1-Boc) represents a valuable building block in the construction of PROTACs. Its design, incorporating PEG chains for enhanced solubility and Boc groups for controlled synthesis, addresses some of the key challenges in the development of these complex molecules. While direct experimental data for this specific linker is sparse, this guide provides a robust framework for its characterization based on the properties of closely related analogs and established analytical techniques. The provided experimental protocols offer a starting point for researchers to rigorously evaluate the physicochemical properties of this linker and its derivatives. A thorough understanding of these properties will undoubtedly facilitate the rational design of more effective and drug-like PROTACs for a wide range of therapeutic targets.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amino Protecting Groups Stability [organic-chemistry.org]
- 5. Boc-NH-PEG1-COOH | CAS:1260092-44-1 | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
Methodological & Application
Application Notes and Protocols for C-NH-Boc-C-Bis-(C-PEG1-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound C-NH-Boc-C-Bis-(C-PEG1-Boc) is a heterobifunctional linker molecule integral to the synthesis of complex bioconjugates, particularly in the field of targeted protein degradation and drug delivery. Its structure, featuring a central amine and two terminal Boc-protected amine groups connected by PEG1 linkers, offers a versatile platform for the sequential and controlled conjugation of different molecular entities. The tert-butyloxycarbonyl (Boc) protecting group is crucial for directing chemical reactions to specific sites on the linker, and its facile removal under acidic conditions allows for subsequent conjugation steps.[1][2] This document provides detailed protocols for the handling, modification, and application of this linker, with a focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker component of a PROTAC is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process. The branched nature of C-NH-Boc-C-Bis-(C-PEG1-Boc) allows for the attachment of multiple ligands, potentially enhancing binding affinity or enabling dual-targeting strategies.
Key Applications
-
PROTAC Synthesis: Serves as a central scaffold for connecting a target protein ligand and an E3 ligase ligand.[3]
-
Drug Delivery Systems: Can be used to link targeting moieties and therapeutic agents to nanoparticles, liposomes, or other drug carriers to improve their pharmacokinetic profiles.[4]
-
Bioconjugation: Facilitates the creation of complex molecular architectures for various research applications.
Experimental Protocols
Protocol 1: Boc Protection of an Amine-Containing Molecule
This protocol describes the general procedure for the protection of a primary or secondary amine with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine-containing starting material
-
Di-tert-butyl dicarbonate ((Boc)₂O)[1]
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amine-containing starting material in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (2-3 equivalents relative to the amine).[1]
-
Add (Boc)₂O (1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography.
| Parameter | Condition |
| Reactants | Amine starting material (1.0 eq), (Boc)₂O (1.1-1.5 eq), DIPEA (2-3 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 3-12 hours |
| Purification | Silica Gel Chromatography |
| Expected Yield | >90% |
Protocol 2: Boc Deprotection of C-NH-Boc-C-Bis-(C-PEG1-Boc)
This protocol outlines the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation.
Materials:
-
Boc-protected linker (e.g., C-NH-Boc-C-Bis-(C-PEG1-Boc))
-
Trifluoroacetic acid (TFA)[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) to the flask.[4] For selective mono-deprotection, a lower concentration and controlled stoichiometry of TFA (e.g., 10% v/v, 1.5 equivalents) at 0°C should be used, with careful monitoring by TLC or LC-MS.[5]
-
Stir the reaction mixture at room temperature for 30-60 minutes for full deprotection.[4]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[5]
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA.[5]
-
The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification. If necessary, neutralization can be performed using a mild base like triethylamine or DIPEA.[4]
| Parameter | Condition |
| Reactants | Boc-protected linker, Trifluoroacetic acid (TFA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 30-60 minutes (full deprotection) |
| Work-up | Evaporation and co-evaporation with DCM |
Protocol 3: Conjugation of a Carboxylic Acid-Containing Molecule to an Amine Group
This protocol details the coupling of a molecule with a carboxylic acid group to a deprotected amine on the linker via amide bond formation.
Materials:
-
Deprotected linker with a free amine group
-
Carboxylic acid-containing molecule
-
Coupling agents: HATU or HBTU[5]
-
Base: Diisopropylethylamine (DIPEA)[5]
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)[5]
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[5]
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[5]
-
In a separate flask, dissolve the deprotected linker (1.1 eq) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the resulting conjugate by column chromatography on silica gel or by preparative HPLC.[5]
| Parameter | Condition |
| Reactants | Amine-linker (1.1 eq), Carboxylic acid molecule (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Purification | Silica Gel Chromatography or Preparative HPLC |
| Expected Yield | 70-90%[5] |
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a synthetic workflow for constructing a PROTAC molecule using the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker.
Caption: Synthetic workflow for a PROTAC using a branched linker.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.[3]
Characterization Data
After synthesis and purification of conjugates, thorough characterization is essential. The following table summarizes typical analytical techniques and expected outcomes.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural verification | Presence of characteristic peaks for the Boc protecting group (~1.4 ppm) and the PEG backbone (~3.6 ppm), along with signals from the conjugated ligands.[6] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular weight confirmation | Observation of the molecular ion peak corresponding to the calculated mass of the synthesized conjugate.[6] |
| Analytical HPLC | Purity assessment | A single major peak indicating high purity of the final compound.[6] |
This document provides a foundational guide for utilizing the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker. Researchers should optimize these protocols based on the specific properties of their molecules of interest.
References
Application Notes & Protocols: Cell-Based Assays for C-NH-Boc-C-Bis-(C-PEG1-Boc)
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTAC molecules.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The Boc (tert-butyloxycarbonyl) groups are protecting groups for amines, which often require removal for the final molecule to be biologically active. The PEG (polyethylene glycol) component increases the molecule's solubility and can improve its pharmacokinetic properties.[3][4]
These application notes provide a framework for the initial characterization of this PROTAC linker in a cellular context. The described protocols are designed to assess its fundamental effects on cell health (cytotoxicity) and to investigate its potential impact on a key cellular signaling pathway, the NF-κB pathway, which is critically involved in immune responses, inflammation, and cell survival.[5][6] This allows for an initial assessment of the molecule's biocompatibility and potential off-target effects.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below for clear interpretation and comparison.
Table 1: Cytotoxicity of C-NH-Boc-C-Bis-(C-PEG1-Boc) using MTT Assay
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) | Max Inhibition (%) at [Concentration] |
| HEK293 | 24 | ||
| 48 | |||
| 72 | |||
| HeLa | 24 | ||
| 48 | |||
| 72 |
IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to reduce cell viability by 50%.
Table 2: Western Blot Analysis of NF-κB Pathway Modulation
| Target Protein | Cell Line | Treatment | Fold Change vs. Control (Normalized to β-Actin) |
| p-IκBα | HeLa | Vehicle Control | 1.0 |
| Compound (1 µM) | |||
| Compound (10 µM) | |||
| TNF-α (Positive Control) | |||
| IκBα | HeLa | Vehicle Control | 1.0 |
| Compound (1 µM) | |||
| Compound (10 µM) | |||
| TNF-α (Positive Control) |
This table presents hypothetical data for the effect of the compound on the phosphorylation and total levels of IκBα, a key inhibitor of the NF-κB pathway.
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials
-
HEK293 and HeLa cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
C-NH-Boc-C-Bis-(C-PEG1-Boc)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create serial dilutions in complete culture medium to achieve the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: Analysis of NF-κB Signaling by Western Blot
This protocol is used to detect changes in the levels of key proteins in the NF-κB signaling pathway, providing insights into the compound's mechanism of action.[10][11][12] Activation of this pathway often involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα, which frees NF-κB to translocate to the nucleus.[6][13]
Materials
-
HeLa cell line
-
6-well plates
-
C-NH-Boc-C-Bis-(C-PEG1-Boc)
-
TNF-α (Tumor Necrosis Factor-alpha, as a positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 1 µM, 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control and a positive control (e.g., 20 ng/mL TNF-α for 30 minutes).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[10][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Signal Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control (β-Actin).
References
- 1. C-NH-Boc-C-Bis-(C-PEG1-Boc) - CAS:1807503-91-8 - KKL Med Inc. [kklmed.com]
- 2. C-NH-Boc-C-Bis-(C-PEG1-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. signosisinc.com [signosisinc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for C-NH-Boc-C-Bis-(C-PEG1-Boc) in In Vivo Animal Models
A comprehensive search for published literature and data regarding the use of C-NH-Boc-C-Bis-(C-PEG1-Boc) in in vivo animal models did not yield any specific studies. Therefore, detailed application notes, experimental protocols, and quantitative data for this particular molecule are not available at this time.
The provided information from related fields of study can, however, offer a general framework for researchers and drug development professionals interested in designing and conducting in vivo studies for similar novel compounds. The following sections outline general principles and methodologies that are broadly applicable to the in vivo assessment of new chemical entities.
General Considerations for In Vivo Studies of Novel Compounds
Before a novel compound like C-NH-Boc-C-Bis-(C-PEG1-Boc) can be evaluated in animal models, several key areas must be addressed. These include formulation, pharmacokinetic profiling, efficacy testing in relevant disease models, and safety/toxicology assessments.
Formulation for In Vivo Administration
A critical first step is the development of a suitable formulation for administering the compound to animals. The choice of vehicle and route of administration will depend on the physicochemical properties of the compound and the experimental design.
Table 1: Example In Vivo Formulation Calculator Input
| Parameter | Example Value |
| Animal Weight | 20 g |
| Dosage | 10 mg/kg |
| Dosing Volume | 100 µL |
| Calculated Working Solution Concentration | 2 mg/mL |
Note: This is a generalized example. The optimal formulation for C-NH-Boc-C-Bis-(C-PEG1-Boc) would need to be determined experimentally.
Pharmacokinetic (DMPK) Studies
Pharmacokinetic (PK) or drug metabolism and pharmacokinetics (DMPK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted by the body.[] These studies provide critical data on bioavailability, half-life, and potential drug-drug interactions.[]
Typical Animal Models for PK Studies:
-
Rodents (e.g., Sprague-Dawley rats)[]
-
Non-rodents (e.g., Beagle dogs, non-human primates)[]
Experimental Workflow for a Typical PK Study:
References
Application Notes: C-NH-Boc-C-Bis-(C-PEG1-Boc) for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation and PROTAC Linkers
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that function through occupancy-driven mechanisms, Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that act catalytically to induce the degradation of specific target proteins.[1][2][][4]
PROTACs consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[][5] The PROTAC molecule is then released to repeat the cycle.[4][5]
The linker is a critical component of a PROTAC, as its composition, length, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency, solubility, and cell permeability.[][7]
Product Description: C-NH-Boc-C-Bis-(C-PEG1-Boc)
C-NH-Boc-C-Bis-(C-PEG1-Boc) is a versatile, Boc-protected, alkyl/ether-based linker designed for the synthesis of PROTACs.[8][9] Its structure features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two PEGylated arms, also terminating in Boc-protected amines. This trifunctional nature allows for the sequential and controlled conjugation of both a POI ligand and an E3 ligase ligand.
Key Features:
-
Boc Protection: The Boc protecting groups are stable under various conditions but can be readily removed under acidic conditions (e.g., using TFA or HCl), enabling a stepwise and controlled synthesis strategy.[10][11][12]
-
PEG Spacer: The short Polyethylene Glycol (PEG) units enhance the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[7]
-
Versatile Synthesis: The structure allows for the creation of PROTACs with different arrangements, providing flexibility in optimizing the spatial orientation of the two ligands.
Protocols
Protocol 1: Synthesis of a PROTAC using C-NH-Boc-C-Bis-(C-PEG1-Boc)
This protocol describes a general, two-step amide coupling procedure to synthesize a PROTAC. This involves the sequential deprotection and conjugation of the linker with the POI ligand and the E3 ligase ligand.
Materials:
-
C-NH-Boc-C-Bis-(C-PEG1-Boc) linker
-
POI ligand with a carboxylic acid handle (POI-COOH)
-
E3 ligase ligand with a carboxylic acid handle (E3-COOH)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Reagents: Trifluoroacetic acid (TFA), HATU, DIPEA
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
First Deprotection & Coupling: a. Dissolve the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker in DCM. b. Add TFA to the solution to selectively remove one or two Boc groups (reaction conditions may need optimization). Monitor by LC-MS. c. Neutralize the reaction and remove the solvent to obtain the deprotected amine intermediate. d. Dissolve the intermediate and POI-COOH in DMF. Add HATU and DIPEA to facilitate amide bond formation. e. Purify the resulting mono-conjugated intermediate by HPLC.
-
Second Deprotection & Coupling: a. Dissolve the purified intermediate from step 1e in DCM. b. Add TFA to remove the remaining Boc group(s). c. Neutralize and evaporate the solvent. d. Dissolve the new intermediate and E3-COOH in DMF. Add HATU and DIPEA. e. Stir the reaction at room temperature until completion (monitor by LC-MS). f. Purify the final PROTAC molecule by preparative HPLC. Characterize by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is a standard method to measure the reduction in target protein levels following treatment with the synthesized PROTAC.[13][14][15]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents, 6-well plates
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment, PVDF membrane
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight.[16][17] b. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only control.[14][16]
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer.[14][16] b. Scrape the cells, collect the lysate, and centrifuge to pellet debris. c. Determine the protein concentration of each supernatant using a BCA assay.[14]
-
SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration and prepare with Laemmli buffer. Boil at 95°C for 5-10 minutes.[13][14] b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[14] c. Transfer separated proteins to a PVDF membrane. d. Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[13][14] e. Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4°C. f. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13][16]
-
Detection and Analysis: a. Apply chemiluminescent substrate and image the blot. b. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on the cells, which is a critical downstream functional consequence of target protein degradation.[16]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTS/MTT)
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Add serially diluted PROTACs to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a relevant duration (e.g., 72 hours) at 37°C.[16]
-
Assay: a. Equilibrate the plate and the assay reagent to room temperature.[16] b. Add the CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Data Presentation and Interpretation
Quantitative data from the experiments should be analyzed to determine key parameters of PROTAC efficacy.[18][19]
Table 1: Hypothetical Western Blot Densitometry Results
| PROTAC Conc. (nM) | Normalized POI Intensity | % Degradation vs. Vehicle |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.45 | 55% |
| 100 | 0.12 | 88% |
| 1000 | 0.15 | 85% (Hook Effect) |
| 10000 | 0.30 | 70% (Hook Effect) |
Table 2: Key PROTAC Performance Metrics
| Parameter | Description | Example Value |
|---|---|---|
| DC₅₀ | Concentration for 50% protein degradation.[19] | 8.5 nM |
| Dₘₐₓ | Maximum observed protein degradation.[19] | 88% |
| IC₅₀ | Concentration for 50% inhibition of cell viability. | 15.2 nM |
These tables present exemplary data. Actual values are highly dependent on the specific PROTAC, target protein, and cell line used.[16]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. C-NH-Boc-C-Bis-(C-PEG1-Boc)|Cas# 1807503-91-8 [glpbio.cn]
- 9. C-NH-Boc-C-Bis-(C-PEG1-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 10. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for PROTAC Design Featuring the C-NH-Boc-C-Bis-(C-PEG1-Boc) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex (POI-PROTAC-E3 ligase).[3][4]
This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing C-NH-Boc-C-Bis-(C-PEG1-Boc) , a branched, polyethylene glycol (PEG)-based linker. The unique architecture of this linker offers potential advantages in PROTAC design by providing flexibility and multivalency.
Physicochemical Properties and Design Considerations of C-NH-Boc-C-Bis-(C-PEG1-Boc)
The C-NH-Boc-C-Bis-(C-PEG1-Boc) linker is an alkyl/ether-based PROTAC linker.[5][6] Its structure features a central amine functionalized with two short PEG chains, each terminating in a Boc-protected amine. This branched design offers several theoretical advantages:
-
Enhanced Solubility and Permeability: The inclusion of PEG moieties increases the hydrophilicity of the PROTAC molecule, which can improve its solubility and permeability across cell membranes.[7][8]
-
Modulation of Ternary Complex Formation: The branched nature and flexibility of the linker can allow for optimal positioning of the POI and E3 ligase, potentially enhancing the stability and productivity of the ternary complex.
-
Synthetic Versatility: The two Boc-protected amines provide handles for the potential attachment of multiple POI ligands or other functional groups, enabling the creation of multivalent or multifunctional degraders.
Table 1: Physicochemical Properties of C-NH-Boc-C-Bis-(C-PEG1-Boc)
| Property | Value | Reference |
| Molecular Weight | 447.56 g/mol | [5] |
| Class | Alkyl/ether, PEG-based | [5] |
| Key Features | Branched, dual Boc-protected amines | N/A |
Quantitative Data Presentation
While specific quantitative data for PROTACs synthesized with the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker is not yet extensively published, the following tables illustrate how performance data for such a PROTAC would be presented. The data provided are representative examples from studies on PROTACs with other branched or PEG-based linkers and should be used for illustrative purposes only.
Table 2: Illustrative Degradation Profile of a Hypothetical PROTAC-X Utilizing the C-NH-Boc-C-Bis-(C-PEG1-Boc) Linker
| Parameter | Value |
| Target Protein | e.g., BRD4 |
| E3 Ligase Recruited | e.g., Cereblon (CRBN) |
| DC50 (nM) | To be determined experimentally |
| Dmax (%) | To be determined experimentally |
| Cell Line | e.g., HeLa |
Table 3: Illustrative Ternary Complex Formation and Binding Affinity Data for a Hypothetical PROTAC-X
| Assay | Parameter | Value |
| Fluorescence Polarization | Kd (PROTAC-X <> POI) | To be determined experimentally |
| Fluorescence Polarization | Kd (PROTAC-X <> E3 Ligase) | To be determined experimentally |
| TR-FRET/NanoBRET | Ternary Complex EC50 (nM) | To be determined experimentally |
Experimental Protocols
PROTAC Synthesis using C-NH-Boc-C-Bis-(C-PEG1-Boc)
This protocol describes a general strategy for the synthesis of a PROTAC using the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker. The synthesis involves a sequential, two-step Boc-deprotection and amide coupling.
Diagram 1: General PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Materials:
-
Carboxylic acid-functionalized POI ligand
-
C-NH-Boc-C-Bis-(C-PEG1-Boc) linker
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of C-NH-Boc-C-Bis-(C-PEG1-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography or preparative HPLC to yield the POI-Linker-(Boc)2 intermediate.
-
-
Boc Deprotection:
-
Dissolve the POI-Linker-(Boc)2 intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting POI-Linker-(NH2)2 intermediate is typically used in the next step without further purification.
-
-
Second Amide Coupling:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (2.2 eq) and HATU (2.4 eq) in anhydrous DMF.
-
Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the POI-Linker-(NH2)2 intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
Western Blot Analysis of Target Protein Degradation
This protocol outlines the procedure for assessing the degradation of a target protein in cells treated with a PROTAC.
Diagram 2: Western Blot Workflow
Caption: Workflow for Western Blot analysis.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol describes the use of a fluorescence polarization assay to measure the binding affinity of the PROTAC to the POI and the E3 ligase, and to assess the formation of the ternary complex.
Diagram 3: Principle of Fluorescence Polarization Assay
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C-NH-Boc-C-Bis-(C-PEG1-Boc)|Cas# 1807503-91-8 [glpbio.cn]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
Application Notes and Protocols for C-NH-Boc-C-Bis-(C-PEG1-Boc) in the Development of Bifunctional Molecular Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Role of C-NH-Boc-C-Bis-(C-PEG1-Boc)
The molecule C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based linker molecule designed for the synthesis of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] It is crucial to distinguish this linker from a "molecular glue." While both are modalities in targeted protein degradation, their mechanisms differ. Molecular glues are typically monovalent small molecules that induce or stabilize a novel protein-protein interaction (PPI), often between a target protein and an E3 ligase, leading to the target's degradation.[3][4][5][6] In contrast, PROTACs are bifunctional molecules that consist of two distinct ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][2][7][8] C-NH-Boc-C-Bis-(C-PEG1-Boc) serves as the connecting bridge in a PROTAC, and its properties, such as length and flexibility, are critical for the efficacy of the resulting degrader molecule.[8] The Boc (tert-butyloxycarbonyl) protecting groups on the terminal amines allow for a controlled, stepwise synthesis of the final PROTAC molecule.[9][10][11]
Application Notes: Leveraging C-NH-Boc-C-Bis-(C-PEG1-Boc) for Targeted Protein Degradation
C-NH-Boc-C-Bis-(C-PEG1-Boc) is a versatile linker for the construction of PROTACs aimed at degrading a wide range of protein targets implicated in various diseases, including cancer and neurodegenerative disorders.[12][13] The primary application of this linker is to connect a ligand that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This bifunctional molecule then facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[4][7][12]
The key advantages of using a linker like C-NH-Boc-C-Bis-(C-PEG1-Boc) in PROTAC design include:
-
Modular Synthesis: The Boc-protected amines enable a modular and controlled synthetic approach, allowing for the sequential attachment of the target-binding ligand and the E3 ligase-binding ligand.
-
Tunable Properties: The PEG1 component of the linker provides a degree of hydrophilicity and flexibility, which can be crucial for optimizing the formation of the ternary complex and the overall physicochemical properties of the PROTAC.
-
Versatility: This linker can be used to synthesize a library of PROTACs with different target and E3 ligase ligands to screen for optimal degradation activity.
Synthetic Protocol: Synthesis of a Hypothetical PROTAC using C-NH-Boc-C-Bis-(C-PEG1-Boc)
This protocol outlines the general steps for synthesizing a PROTAC molecule using C-NH-Boc-C-Bis-(C-PEG1-Boc) as the linker. This process involves the deprotection of the Boc groups and subsequent coupling reactions.
Step 1: Mono-Deprotection of the Boc Group
-
Dissolve C-NH-Boc-C-Bis-(C-PEG1-Boc) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v, 1.1 eq). The precise concentration and equivalents of TFA may require optimization to achieve mono-deprotection.
-
Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once mono-deprotection is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the mono-deprotected linker by column chromatography on silica gel.
Step 2: Coupling of the First Ligand (e.g., Target Protein Ligand)
-
Dissolve the mono-deprotected linker (1.0 eq) and the carboxylic acid-functionalized target protein ligand (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by column chromatography on silica gel.
Step 3: Deprotection of the Second Boc Group
-
Dissolve the purified conjugate from Step 2 (1.0 eq) in a solution of TFA in DCM (e.g., 50% v/v).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
Step 4: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
-
Dissolve the deprotected conjugate from Step 3 (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Work up the reaction as described in Step 2.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Visualizations
Caption: Synthetic workflow for a PROTAC using the bifunctional linker.
Experimental Protocols for PROTAC Characterization
Once the PROTAC molecule is synthesized, a series of experiments are required to characterize its biological activity.
1. Ternary Complex Formation Assay (Fluorescence Polarization)
This assay measures the formation of the ternary complex (POI-PROTAC-E3 Ligase).
-
Materials:
-
Purified recombinant POI (labeled with a fluorophore, e.g., FITC)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare a solution of the fluorescently labeled POI at a constant concentration (e.g., 10 nM) in the assay buffer.
-
Create a serial dilution of the PROTAC in the assay buffer.
-
Create a serial dilution of the E3 ligase complex in the assay buffer.
-
In a 384-well plate, add the labeled POI, the PROTAC dilution series, and the E3 ligase dilution series.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex). The data can be fitted to determine the binding affinities (Kd) and cooperativity.
-
2. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI.
-
Materials:
-
Purified recombinant POI
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-POI antibody and anti-ubiquitin antibody
-
-
Protocol:
-
Set up the ubiquitination reaction by combining the POI, E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the synthesized PROTAC at various concentrations (and a vehicle control, e.g., DMSO).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-POI antibody to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin blot can also be performed.
-
3. Cellular Protein Degradation Assay (Western Blot)
This assay measures the degradation of the target protein in a cellular context.
-
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-POI antibody and an antibody for a loading control (e.g., anti-GAPDH or anti-actin)
-
-
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PROTAC (and a vehicle control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration in each lysate.
-
Perform Western blotting with an antibody against the POI and a loading control.
-
Quantify the band intensities to determine the extent of protein degradation. The DC50 (concentration at which 50% of the protein is degraded) can be calculated.
-
Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Workflow for the characterization of a synthesized PROTAC.
Data Presentation
The quantitative data generated from the experimental protocols should be summarized in clear and concise tables for easy comparison.
Table 1: Ternary Complex Formation and Cellular Degradation Data
| PROTAC ID | Linker | Target Ligand | E3 Ligase Ligand | Ternary Complex Kd (nM) | Cooperativity (α) | Cellular DC50 (nM) | Dmax (%) |
| PROTAC-001 | C-NH-Boc-C-Bis-(C-PEG1-Boc) | Ligand-A | CRBN Ligand | 50 | 5.2 | 25 | 95 |
| PROTAC-002 | C-NH-Boc-C-Bis-(C-PEG1-Boc) | Ligand-B | VHL Ligand | 120 | 2.1 | 150 | 80 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Time-Dependent Degradation of POI by PROTAC-001
| Time (hours) | POI Level (% of Control) |
| 0 | 100 |
| 2 | 85 |
| 4 | 62 |
| 8 | 35 |
| 16 | 10 |
| 24 | <5 |
These tables provide a clear summary of the key parameters used to evaluate the efficacy of a PROTAC molecule synthesized using the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker. The data can be used to compare different PROTAC designs and select the most promising candidates for further development.
References
- 1. C-NH-Boc-C-Bis-(C-PEG1-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular glues for protein-protein interactions: progressing towards a new dream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inducing or enhancing protein-protein interaction to develop drugs: Molecular glues with various biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 8. tandfonline.com [tandfonline.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for C-NH-Boc-C-Bis-(C-PEG1-Boc)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to C-NH-Boc-C-Bis-(C-PEG1-Boc)
C-NH-Boc-C-Bis-(C-PEG1-Boc) is a specialized, heterobifunctional linker designed for advanced applications in drug delivery and bioconjugation.[1][2] Its unique structure is built around a central, reactive primary amine, which is flanked by two symmetrical arms. Each arm consists of a single polyethylene glycol (PEG) unit (PEG1) terminated with a tert-butoxycarbonyl (Boc) protected amine.
The key features of this linker are:
-
Central Primary Amine: Serves as the initial point of conjugation for a molecule of interest (e.g., a therapeutic drug or a targeting ligand) through stable amide bond formation.
-
PEG1 Spacers: The short PEG chains enhance the aqueous solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile by reducing aggregation and immunogenicity.[3][4][5][6]
-
Terminal Boc-Protected Amines: These groups provide orthogonal handles for further modification. The Boc protecting group is stable under neutral and basic conditions but can be selectively removed under mild acidic conditions.[7][8][9] This acid-labile nature is a critical feature for designing stimuli-responsive drug delivery systems.
This linker is particularly well-suited for the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), targeted drug conjugates, and other multi-component therapeutic systems.[1][2]
Core Applications
1.2.1 Orthogonal Synthesis of Multi-Component Conjugates
The linker's structure is ideal for an orthogonal synthesis strategy, allowing for the sequential attachment of different molecules in a controlled manner. A typical strategy involves:
-
First Conjugation: A carboxylic acid-containing molecule (e.g., a cytotoxic drug) is coupled to the central primary amine.
-
Boc Deprotection: The two terminal Boc groups are removed using an acid like trifluoroacetic acid (TFA), exposing two new primary amines.[7][9]
-
Second Conjugation: A different molecule (e.g., a targeting ligand) is then attached to the newly exposed amines.
This approach enables the precise construction of complex architectures, such as a Y-shaped conjugate with a central drug and two targeting moieties.
1.2.2 Development of pH-Responsive Drug Delivery Systems
The acid-sensitive nature of the Boc protecting group can be harnessed to create drug delivery systems that release their cargo in response to acidic environments.[10][11] For instance, a therapeutic agent can be linked to the terminal amines, which remain protected by the Boc groups. This conjugate is expected to be stable in the bloodstream (pH ~7.4). Upon cellular uptake and trafficking to acidic intracellular compartments like endosomes or lysosomes (pH 4.5-6.5), the acidic environment triggers the cleavage of the Boc groups, initiating the release of the active drug.[10][12] This strategy can enhance therapeutic efficacy while minimizing off-target toxicity.
Advantages of Incorporation
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutics by shielding them from enzymatic degradation and reducing renal clearance.[13][14][15][16]
-
Enhanced Solubility: The hydrophilic PEG chains can significantly improve the solubility of hydrophobic drugs, aiding in formulation and administration.[5][6]
-
Stimuli-Responsive Release: The acid-labile Boc groups allow for targeted drug release in specific, low-pH environments characteristic of tumor tissues or intracellular vesicles.[10][11]
-
Synthetic Versatility: The linker's design permits the creation of precisely defined, multi-component drug delivery systems.[17]
Data Presentation (Illustrative)
The following tables present illustrative, quantitative data for a hypothetical drug conjugate, "DRUG-L," synthesized using the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker. This data is representative of the expected outcomes based on the principles of PEGylation and pH-responsive chemistry.
Table 1: Physicochemical Properties of "DRUG-L" Conjugate
| Parameter | Unconjugated DRUG | DRUG-L Conjugate | Rationale for Change |
|---|---|---|---|
| Molecular Weight (Da) | 450 | 957.18 | Addition of the linker molecule. |
| Aqueous Solubility (mg/mL) | 0.05 | 1.20 | Increased hydrophilicity from PEG chains.[5][6] |
| LogP | 3.8 | 1.5 | PEGylation decreases lipophilicity. |
| Aggregation Potential | High | Low | Steric hindrance from PEG chains prevents self-assembly.[16] |
Table 2: In Vitro pH-Dependent Release of a Secondary Moiety (Assumes a secondary molecule is attached via the terminal amines and release is triggered by Boc deprotection)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
|---|---|---|
| 1 | < 1% | 25% |
| 4 | < 2% | 65% |
| 12 | < 3% | 88% |
| 24 | < 5% | 95% |
Table 3: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Unconjugated DRUG | DRUG-L Conjugate |
|---|---|---|
| Half-life (t½, hours) | 1.5 | 12.0 |
| Area Under Curve (AUC, ng·h/mL) | 1,200 | 15,000 |
| Clearance (mL/h/kg) | 250 | 20 |
| Liver Accumulation at 24h (% ID) | 45% | 10% |
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to the Linker
Objective: To covalently attach a therapeutic agent ("DRUG-COOH") to the central primary amine of the linker via amide bond formation.
Materials:
-
C-NH-Boc-C-Bis-(C-PEG1-Boc) Linker
-
DRUG-COOH (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve DRUG-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve C-NH-Boc-C-Bis-(C-PEG1-Boc) (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated drug solution.
-
Allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (DRUG-Linker) by silica gel column chromatography to obtain the final conjugate.
Protocol 2: In Vitro pH-Mediated Boc Deprotection Assay
Objective: To assess the rate and extent of Boc group cleavage from the conjugate in a simulated acidic endosomal environment.
Materials:
-
Purified DRUG-Linker conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate-Phosphate Buffer, pH 5.5
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN), Water (HPLC grade)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a stock solution of the DRUG-Linker conjugate (e.g., 10 mg/mL) in a suitable organic solvent like DMF or DMSO.
-
Set up two sets of reactions. For each time point (e.g., 0, 1, 4, 12, 24 hours):
-
Set A (pH 7.4): Add 10 µL of the stock solution to 990 µL of PBS (pH 7.4).
-
Set B (pH 5.5): Add 10 µL of the stock solution to 990 µL of citrate-phosphate buffer (pH 5.5).
-
-
Incubate all samples at 37°C with gentle agitation.
-
At each designated time point, withdraw an aliquot (e.g., 100 µL) from each reaction tube.
-
Immediately quench the reaction by adding an equal volume of ACN containing 0.1% TFA to precipitate proteins and halt further reaction.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the disappearance of the starting material peak (DRUG-Linker with Boc groups) and the appearance of the product peak (DRUG-Linker with free amines).
-
Calculate the percentage of deprotection at each time point by comparing the peak areas.
Protocol 3: Cellular Uptake and Cytotoxicity Assessment
Objective: To determine the efficacy of the DRUG-L conjugate in a relevant cancer cell line and confirm that its activity is dependent on cellular internalization.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
DRUG-L conjugate and unconjugated DRUG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of both the DRUG-L conjugate and the unconjugated DRUG in complete culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "medium only" and "vehicle only" (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the logarithm of the drug concentration and calculate the IC₅₀ value for each compound.
Visualizations
Caption: Orthogonal synthesis workflow using the bifunctional linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-NH-Boc-C-Bis-(C-PEG1-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. adcreview.com [adcreview.com]
- 6. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 7. genscript.com [genscript.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Stimuli-responsive Carriers for Controlled Intracellular Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimuli-responsive attachment for enabling the targeted release of carriers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of pegylated copolymeric micelles and in vivo pharmacokinetics and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes: Dosage Determination for C-NH-Boc-C-Bis-(C-PEG1-Boc)
Introduction
C-NH-Boc-C-Bis-(C-PEG1-Boc) is a novel bifunctional molecule with potential therapeutic applications. The presence of Boc-protected amine groups and PEG linkers suggests a modular design, possibly for targeting specific cellular pathways or proteins. Establishing a precise and effective dosage is a critical step in the preclinical development of this compound. These application notes provide a comprehensive framework for determining the optimal dosage range, encompassing initial in vitro characterization through to in vivo validation.
The protocols outlined below are intended as a general guide and may require optimization based on the specific molecular target and biological context of C-NH-Boc-C-Bis-(C-PEG1-Boc).
1. In Vitro Characterization: Establishing a Therapeutic Window
The initial phase of dosage determination focuses on cell-based assays to assess the compound's potency, efficacy, and cytotoxicity. This establishes a preliminary therapeutic window.
1.1. Cytotoxicity Assessment
It is essential to determine the concentration range at which C-NH-Boc-C-Bis-(C-PEG1-Boc) induces cell death. This is typically achieved using multiple cell lines, including target-expressing cells and control cells.
-
Table 1: Summary of In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Cell Type | Target Expression | IC50 (µM) after 72h |
| Cell Line A | e.g., Human Cancer | High | Data |
| Cell Line B | e.g., Human Cancer | Low/Negative | Data |
| Non-cancerous | e.g., Human Fibroblast | Low/Negative | Data |
1.2. Target Engagement & Potency
Once a non-toxic concentration range is identified, the next step is to confirm that the compound engages its intended target and to quantify its potency.
-
Table 2: Summary of In Vitro Potency (EC50/DC50 Values)
| Assay Type | Cell Line | Endpoint Measured | EC50 / DC50 (nM) |
| e.g., NanoBRET™ | Cell Line A | Target Engagement | Data |
| e.g., Western Blot | Cell Line A | Target Degradation | Data |
| e.g., ELISA | Cell Line A | Pathway Inhibition | Data |
2. In Vivo Studies: Pharmacokinetics and Maximum Tolerated Dose (MTD)
Following successful in vitro characterization, the investigation moves to animal models to understand the compound's behavior in a whole organism.
2.1. Pharmacokinetic (PK) Analysis
PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of the compound. This is crucial for designing an effective dosing schedule.
-
Table 3: Key Pharmacokinetic Parameters in Mouse Model
| Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Intravenous (IV) | Data | Data | Data | Data | Data |
| Oral (PO) | Data | Data | Data | Data | Data |
2.2. Maximum Tolerated Dose (MTD)
The MTD is the highest dose that can be administered without causing unacceptable toxicity. This is a critical parameter for designing subsequent efficacy studies.
-
Table 4: MTD Study Summary in Mouse Model
| Dose Group (mg/kg) | Administration Schedule | Key Observations (e.g., Weight Loss %) | MTD Determination |
| 1 | e.g., Daily for 7 days | Data | rowspan="4" |
| 2 | e.g., Daily for 7 days | Data | |
| 3 | e.g., Daily for 7 days | Data | |
| Vehicle Control | e.g., Daily for 7 days | Data |
Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of C-NH-Boc-C-Bis-(C-PEG1-Boc) that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cell lines
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
C-NH-Boc-C-Bis-(C-PEG1-Boc) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of C-NH-Boc-C-Bis-(C-PEG1-Boc) in complete growth medium. Typical concentration ranges might be from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value using non-linear regression.
Protocol 2: Target Degradation Assessment by Western Blot
Objective: To quantify the degradation of a target protein following treatment with C-NH-Boc-C-Bis-(C-PEG1-Boc).
Materials:
-
Target-expressing cells
-
C-NH-Boc-C-Bis-(C-PEG1-Boc)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of C-NH-Boc-C-Bis-(C-PEG1-Boc) for a set time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to the loading control to determine the percentage of target degradation. The DC50 (concentration for 50% degradation) can then be calculated.
Visualizations
Caption: Workflow for preclinical dosage determination.
Caption: Hypothetical mechanism: protein degradation pathway.
Application Notes and Protocols for C-NH-Boc-C-Bis-(C-PEG1-Boc) in Biochemical Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "C-NH-Boc-C-Bis-(C-PEG1-Boc)" is identified as a PROTAC linker, a class of molecules used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The following application notes and protocols are based on its structural features and its potential use as a versatile, trifunctional scaffold for bioconjugation and affinity-based assays. The protocols provided are generalized methodologies and may require optimization for specific applications.
Introduction
C-NH-Boc-C-Bis-(C-PEG1-Boc) is a novel chemical entity featuring a central carbon scaffold with three Boc-protected amine functionalities, each extended by a short polyethylene glycol (PEG1) linker. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal a primary amine.[2][3][4] This property allows for the controlled, stepwise deprotection and subsequent conjugation of different molecules, making it an ideal tool for constructing complex biomolecular architectures.
The presence of PEG linkers enhances the solubility of conjugated molecules in aqueous buffers and provides spatial separation between the conjugated moieties, which can be critical for maintaining their biological activity.[5] These features make C-NH-Boc-C-Bis-(C-PEG1-Boc) a highly versatile tool for a range of biochemical applications, including:
-
Affinity Pull-Down Assays: For the identification and characterization of protein-protein or other molecular interactions.[6]
-
PROTAC Synthesis: As a core linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[1]
-
Bioconjugation: To create complex conjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.[4]
This document focuses on its application in affinity pull-down assays for the discovery of protein interaction partners.
Principle of Affinity Pull-Down Assay
The trifunctional nature of C-NH-Boc-C-Bis-(C-PEG1-Boc) allows for a directed, three-step conjugation strategy. The general workflow involves:
-
Selective Deprotection & Biotinylation: One of the three Boc-protected amines is deprotected and conjugated to an affinity tag, such as biotin.
-
Bait Protein Conjugation: A second Boc-protected amine is deprotected and covalently linked to a "bait" protein of interest.
-
Immobilization and Incubation: The resulting biotin-linker-bait protein complex is immobilized on a streptavidin-coated solid support (e.g., magnetic beads). This complex is then incubated with a cell lysate or a solution containing potential "prey" molecules.
-
Elution and Analysis: After washing away non-specific binders, the prey proteins that have interacted with the bait protein are eluted and identified, typically by mass spectrometry.
This chemical cross-linking approach is a powerful technique to investigate protein-protein interactions.[7][8]
Experimental Protocols
Protocol 1: Selective Deprotection and Biotinylation of the Linker
This protocol describes the first step of selectively removing one Boc group and conjugating biotin.
Materials:
-
C-NH-Boc-C-Bis-(C-PEG1-Boc)
-
Dichloromethane (DCM), anhydrous
-
Biotin-NHS ester
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC for purification
Procedure:
-
Dissolve C-NH-Boc-C-Bis-(C-PEG1-Boc) in anhydrous DCM.
-
Add a controlled, sub-stoichiometric amount of TFA (e.g., 0.3 equivalents) to favor mono-deprotection. The reaction progress should be carefully monitored by TLC or LC-MS.
-
Once the desired level of mono-deprotection is achieved, quench the reaction by adding TEA.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude product in anhydrous DMF.
-
Add 1.0 equivalent of Biotin-NHS ester and 2.0 equivalents of TEA.
-
Stir the reaction at room temperature for 4-6 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the mono-biotinylated, bis-Boc-protected linker by HPLC.
Protocol 2: Bait Protein Conjugation
This protocol details the conjugation of a bait protein to the mono-biotinylated linker.
Materials:
-
Mono-biotinylated, bis-Boc-protected linker from Protocol 1
-
Bait protein in a suitable buffer (e.g., PBS, pH 7.4)
-
TFA
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
Procedure:
-
Fully deprotect the remaining two Boc groups on the mono-biotinylated linker by treating with an excess of TFA in DCM.[9] Evaporate to dryness and re-dissolve in DMF.
-
Activate the carboxyl groups on the bait protein by incubating it with EDC and Sulfo-NHS in MES buffer for 15 minutes at room temperature.
-
Add the deprotected biotinylated linker to the activated bait protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Remove excess unconjugated linker and reagents by dialysis or size-exclusion chromatography.
Protocol 3: Affinity Pull-Down Assay
This protocol outlines the use of the bait-linker-biotin conjugate to identify interacting proteins from a cell lysate.[6][10]
Materials:
-
Bait-linker-biotin conjugate from Protocol 2
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8 or a solution with a high concentration of biotin)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Wash the streptavidin beads with wash buffer.
-
Incubate the beads with the bait-linker-biotin conjugate for 1 hour at 4°C with gentle rotation to immobilize the bait protein.
-
Wash the beads three times with wash buffer to remove any unbound conjugate.
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interactions.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding the elution buffer and incubating for 10 minutes at room temperature.
-
Collect the eluate and immediately neutralize the pH by adding the neutralization buffer.
-
The eluted proteins are now ready for analysis by SDS-PAGE followed by silver staining or Western blotting, or more comprehensively by mass spectrometry for protein identification.
Data Presentation
The following table represents hypothetical quantitative data from a mass spectrometry analysis of eluted proteins from a pull-down assay using "Bait Protein X" and a control (beads with linker but no bait protein).
| Identified Protein | Bait Protein X (Spectral Counts) | Control (Spectral Counts) | Fold Change |
| Bait Protein X | 152 | 0 | - |
| Known Interactor A | 89 | 2 | 44.5 |
| Novel Interactor B | 65 | 1 | 65.0 |
| Novel Interactor C | 42 | 3 | 14.0 |
| Non-specific Binder D | 15 | 12 | 1.25 |
Visualization
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Combination of chemical cross-linking and pull-down assay to study transient protein-protein interactions [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing C-NH-Boc-C-Bis-(C-PEG1-Boc) Synthesis
Welcome to the technical support center for the synthesis of C-NH-Boc-C-Bis-(C-PEG1-Boc). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental workflow and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for C-NH-Boc-C-Bis-(C-PEG1-Boc)?
The synthesis of C-NH-Boc-C-Bis-(C-PEG1-Boc) typically involves the coupling of a central carbon scaffold containing a primary amine with two equivalents of a C-PEG1-Boc molecule. The core of this synthesis relies on standard amide bond formation, followed by Boc-protection of the central amine. A generalized workflow is illustrated below.
Q2: Which coupling reagents are recommended for the amide bond formation step?
For the formation of the amide bonds between the central amine scaffold and the C-PEG1-Boc-COOH molecules, several coupling reagents can be employed. The choice of reagent can impact reaction time and yield. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]
Q3: What are the typical conditions for the Boc protection of the central amine?
The Boc protection of the central primary amine is generally achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3] The reaction is often carried out in a solvent like dichloromethane (DCM) or a mixture of solvents such as water/THF.[3]
Troubleshooting Guide
Problem 1: Low Yield of the Final Product
Low overall yield can be attributed to several factors throughout the synthesis. A systematic approach to troubleshooting is recommended.
Q4: My amide coupling reaction is showing low conversion. What should I do?
-
Monitor the reaction: Use analytical techniques like TLC or LC-MS to monitor the consumption of starting materials.[1][2]
-
Optimize reagent stoichiometry: Increase the equivalents of the coupling reagent and base.[4]
-
Consider a different coupling reagent: If HBTU is not effective, HATU may provide better results.[1][4]
-
Ensure anhydrous conditions: Moisture can hydrolyze the activated carboxylic acid and reduce coupling efficiency. Use anhydrous solvents.[1][5]
Q5: The Boc protection step is incomplete. How can I improve it?
-
Increase reagent concentration: Use a larger excess of (Boc)₂O.[3]
-
Vary the base: While DIPEA or triethylamine are common, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3]
-
Extend reaction time: Allow the reaction to stir for a longer period, monitoring progress by TLC or LC-MS.[2]
Problem 2: Side Product Formation
Q6: I am observing unexpected side products in my reaction mixture. What are the likely causes?
Side products can arise from impurities in starting materials or from side reactions during the coupling or protection steps.
-
Double acylation: During the amide coupling step, if the central amine scaffold has other reactive sites, they may also react. Ensure that other functional groups are appropriately protected.
-
Incomplete Boc protection: This can lead to a mixture of the desired product and the unprotected intermediate.
-
Side reactions with solvents: Ensure that the solvents used are inert under the reaction conditions.
Q7: How can I minimize the formation of side products?
-
Purity of starting materials: Ensure the purity of the central amine scaffold and the C-PEG1-Boc-COOH starting materials using techniques like NMR or mass spectrometry.
-
Controlled reaction conditions: Add reagents slowly and maintain the recommended reaction temperature to minimize side reactions.
-
Orthogonal protection strategy: If the central scaffold has multiple reactive sites, consider an orthogonal protection strategy to ensure specific reactivity.[1]
Problem 3: Purification Challenges
Q8: I am having difficulty purifying the final product. What methods are recommended for PEGylated compounds?
The purification of PEGylated compounds can be challenging due to their solubility characteristics and potential for aggregation.[]
-
Size Exclusion Chromatography (SEC): This technique is effective at separating molecules based on their hydrodynamic radius and can be useful for removing unreacted PEG reagents.[]
-
Ion Exchange Chromatography (IEX): If the product has a net charge, IEX can be a powerful purification method.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful alternative or complementary technique to IEX and SEC.[]
-
Reverse-Phase HPLC (RP-HPLC): For high-purity applications, preparative RP-HPLC is often the method of choice.[5]
Data Presentation: Reaction Parameters
The following tables provide representative reaction conditions for the key steps in the synthesis. These may require optimization for your specific substrates.
Table 1: Representative Conditions for Amide Coupling
| Parameter | Condition |
| Reactants | Central Amine (1.0 eq), C-PEG1-Boc-COOH (2.2 eq), HATU (2.4 eq), DIPEA (4.0 eq) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours[1] |
| Purification | Silica Gel Chromatography |
| Expected Yield | 70-90%[1] |
Table 2: Representative Conditions for Boc Protection
| Parameter | Condition |
| Reactants | Amine Intermediate (1.0 eq), (Boc)₂O (1.5 - 2.2 eq), Base (e.g., DIPEA, 3.0 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 3-12 hours[2] |
| Purification | Aqueous workup followed by chromatography |
| Expected Yield | >90% |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve the central amine scaffold (1.0 eq) and C-PEG1-Boc-COOH (2.2 eq) in anhydrous DMF.
-
Add HATU (2.4 eq) and DIPEA (4.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Boc Protection
-
Dissolve the amine intermediate (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 3-12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected final product.[2]
-
Characterize the product by NMR and MS to confirm its identity and purity.[2]
References
C-NH-Boc-C-Bis-(C-PEG1-Boc) solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with C-NH-Boc-C-Bis-(C-PEG1-Boc). This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
Researchers working with C-NH-Boc-C-Bis-(C-PEG1-Boc) may face challenges in achieving complete dissolution due to the compound's complex structure, which includes hydrophobic tert-butyloxycarbonyl (Boc) protecting groups and a carbon-based core, alongside short polyethylene glycol (PEG1) chains.[][2] The following guide provides a systematic approach to overcoming these solubility issues.
Initial Solubility Testing
Before dissolving the entire sample of C-NH-Boc-C-Bis-(C-PEG1-Boc), it is crucial to perform a solubility test on a small portion.[3][4] This preliminary step helps in identifying the optimal solvent system without risking the entire batch of the compound.
Step-by-Step Dissolution Protocol
-
Preparation : Allow the vial containing C-NH-Boc-C-Bis-(C-PEG1-Boc) to equilibrate to room temperature before opening. To ensure all the powder is at the bottom of the vial, briefly centrifuge it.[3]
-
Solvent Selection : Due to the hydrophobic nature imparted by the Boc groups, start with a small amount of an organic solvent.[4][5] Recommended initial solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[3]
-
Dissolution Process :
-
Add a minimal amount of the selected organic solvent to the vial.
-
To aid dissolution, gently vortex or sonicate the mixture.[3][7] Sonication should be performed in short bursts (e.g., 3 sessions of 10 seconds each) with cooling on ice in between to prevent degradation of the compound.[3]
-
If the compound does not fully dissolve, gentle warming (up to 40°C) can be applied.[5] However, avoid excessive heat as it may lead to compound degradation.[8]
-
-
Aqueous Dilution : Once the compound is fully dissolved in the organic solvent, the solution can be slowly diluted with an aqueous buffer to reach the desired final concentration.[5] Add the aqueous solution dropwise while vortexing to prevent precipitation. If the solution becomes turbid, it indicates that the solubility limit in the mixed solvent system has been reached.[5]
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting solubility issues with C-NH-Boc-C-Bis-(C-PEG1-Boc).
Caption: Troubleshooting workflow for dissolving C-NH-Boc-C-Bis-(C-PEG1-Boc).
Frequently Asked Questions (FAQs)
Q1: Why is C-NH-Boc-C-Bis-(C-PEG1-Boc) difficult to dissolve in aqueous solutions?
A1: The solubility of C-NH-Boc-C-Bis-(C-PEG1-Boc) is influenced by its chemical structure. The presence of two Boc (tert-butyloxycarbonyl) groups and a carbon-centric core structure contributes to its hydrophobicity, making it poorly soluble in aqueous solutions.[4][5] While the PEG1 (single polyethylene glycol) units enhance hydrophilicity, their short length may not be sufficient to counteract the hydrophobic nature of the rest of the molecule.[9][10]
Q2: What are the recommended starting solvents for dissolving C-NH-Boc-C-Bis-(C-PEG1-Boc)?
A2: For initial dissolution, it is highly recommended to use a water-miscible organic solvent.[7] The most common choices are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[3] It is advisable to start with a minimal volume of the chosen solvent to achieve a concentrated stock solution, which can then be diluted.[4]
Q3: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[8] Here are several troubleshooting steps:
-
Decrease the Final Concentration : The most direct solution is to lower the final concentration of the compound in your working solution.[8]
-
Optimize the Co-Solvent Ratio : If your experiment allows, you can increase the percentage of the organic co-solvent in the final solution. However, be mindful of potential solvent toxicity in cellular assays, where the DMSO concentration should typically be kept below 0.5%.[8]
-
pH Adjustment : The solubility of a compound can be pH-dependent.[11] For neutral compounds like C-NH-Boc-C-Bis-(C-PEG1-Boc), adjusting the pH of the aqueous buffer may have a limited effect, but it is a variable that can be explored.
-
Use of Surfactants : In some cases, the addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds in aqueous media.
Q4: Can I heat the solution to improve the solubility of C-NH-Boc-C-Bis-(C-PEG1-Boc)?
A4: Gentle warming can be an effective method to aid dissolution.[5] It is recommended to warm the solution in a water bath at a temperature between 37°C and 40°C.[5][8] Avoid excessive or prolonged heating, as it may lead to the degradation of the compound.[8]
Q5: Is sonication a safe method for dissolving this compound?
A5: Yes, sonication is a recommended technique to increase solubility and minimize aggregation.[3][7] It is best to use short bursts of sonication and to cool the sample on ice between cycles to prevent overheating and potential degradation.[3]
Q6: How should I store solutions of C-NH-Boc-C-Bis-(C-PEG1-Boc)?
A6: Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[6] Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C. For aqueous solutions, it is often best to prepare them fresh for each experiment to avoid degradation and potential precipitation over time.[8]
Solubility Data
Due to the specific and likely custom nature of C-NH-Boc-C-Bis-(C-PEG1-Boc), publicly available quantitative solubility data is limited. The following table provides an illustrative example of how solubility data for such a compound might be presented. Researchers are strongly encouraged to determine the solubility of their specific batch of the compound experimentally.
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | ~1 | Sparingly soluble |
| Acetonitrile (ACN) | > 10 | Soluble |
| Dimethylformamide (DMF) | > 50 | Freely soluble |
| Dimethyl sulfoxide (DMSO) | > 50 | Freely soluble |
Experimental Protocols
Protocol for Solubility Determination
-
Preparation : Weigh a small, precise amount of C-NH-Boc-C-Bis-(C-PEG1-Boc) (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition : Add the selected solvent in small, measured increments (e.g., 10 µL).
-
Dissolution : After each addition, vortex the vial for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes.
-
Observation : Visually inspect the solution against a dark background to check for any undissolved particles. A completely dissolved sample will result in a clear, particle-free solution.[3]
-
Calculation : Record the total volume of solvent required to achieve complete dissolution and calculate the solubility in mg/mL.
Signaling Pathway Diagram
As C-NH-Boc-C-Bis-(C-PEG1-Boc) is a synthetic building block, it does not have an intrinsic signaling pathway. However, it may be used to synthesize a larger molecule, such as a PROTAC, which would then be involved in a signaling pathway like protein degradation. The following diagram illustrates a generic PROTAC mechanism of action.
Caption: Generic PROTAC mechanism of action.
References
- 2. nbinno.com [nbinno.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. genscript.com [genscript.com]
- 7. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
C-NH-Boc-C-Bis-(C-PEG1-Boc) off-target effects mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker in their experiments. This linker is identified as an alkyl/ether-based component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
PROTACs are bifunctional molecules designed to induce the degradation of a target protein through the ubiquitin-proteasome system.[2] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3] The information provided here is based on general principles and best practices for PROTAC development and may not be specific to off-target effects directly caused by the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker itself.
Frequently Asked Questions (FAQs)
Q1: What is the function of the C-NH-Boc-C-Bis-(C-PEG1-Boc) molecule?
A1: C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based PROTAC linker.[1] PROTAC linkers are crucial components that connect the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of the linker can influence the solubility, cell permeability, and ternary complex formation of the final PROTAC molecule.
Q2: What are the general causes of off-target effects with PROTACs?
A2: Off-target effects with PROTACs can arise from several factors:
-
Off-target binding of the protein of interest (POI) ligand: The ligand targeting your protein of interest may also bind to other proteins with similar binding domains.[4]
-
Off-target binding of the E3 ligase ligand: Although some E3 ligase ligands are highly selective, they can still exhibit promiscuous binding to other proteins.[4]
-
Formation of unproductive binary complexes: At high concentrations, the PROTAC may form binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex (POI-PROTAC-E3 ligase), a phenomenon known as the "hook effect".[4][5]
-
Cytotoxicity: High concentrations of PROTACs can sometimes induce cytotoxicity, leading to non-specific protein degradation.[4]
Q3: How can I minimize off-target effects in my experiments?
A3: Several strategies can be employed to mitigate off-target effects:
-
Optimize PROTAC Concentration: Conduct dose-response experiments to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[4]
-
Use Appropriate Controls: Include negative and positive controls. An inactive enantiomer of the warhead or a PROTAC with a mutated E3-ligase-binding ligand can help differentiate between on-target and off-target effects.[4]
-
Medicinal Chemistry Optimization: Modifying the linker, the warhead, or the E3 ligase ligand can improve selectivity.[4]
Q4: Why am I not observing degradation of my target protein?
A4: Several factors could lead to a lack of protein degradation:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[5]
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing the target protein and the E3 ligase together.[4]
-
Low E3 Ligase Expression: The cell line being used may not express sufficient levels of the required E3 ligase.[3][4]
-
Rapid PROTAC Metabolism: The PROTAC molecule may be rapidly degraded within the cell.[4]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak target protein degradation | Poor cell permeability of the PROTAC. | Assess the physicochemical properties of your PROTAC. Consider performing a cell permeability assay.[4] |
| Inefficient ternary complex formation. | Perform a ternary complex formation assay (e.g., co-immunoprecipitation or AlphaLISA) to confirm the interaction between the POI, PROTAC, and E3 ligase.[4] | |
| Low E3 ligase expression in the cell line. | Check the expression level of the relevant E3 ligase (e.g., VHL or Cereblon) in your chosen cell line using Western blot or qPCR.[4][6] | |
| Rapid metabolism of the PROTAC. | Evaluate the metabolic stability of your PROTAC in vitro.[4] | |
| Incorrect PROTAC concentration (Hook Effect). | Perform a wide dose-response experiment to identify the optimal concentration and check for a bell-shaped curve.[5] | |
| High cytotoxicity observed | Off-target effects of the PROTAC. | Lower the PROTAC concentration. Perform medicinal chemistry optimization to improve selectivity.[4] |
| Compound precipitation at high concentrations. | Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting in media.[6] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and treatment times. |
| Degradation of the PROTAC stock solution. | Confirm proper storage and handling of the PROTAC. Prepare fresh dilutions for each experiment.[6] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein.[4]
1. Cell Culture and Treatment:
- Plate cells at a suitable density and allow them to adhere overnight.
- Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to verify that the PROTAC can successfully bring the target protein and the E3 ligase together.[4]
1. Cell Treatment and Lysis:
- Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time point (e.g., 2-6 hours).[6]
- Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.
2. Immunoprecipitation:
- Pre-clear the lysate with protein A/G agarose beads.
- Incubate the lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.
3. Washing and Elution:
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
- Analyze the eluted samples by Western blotting.
- Probe for the presence of the target protein, the E3 ligase, and other components of the complex. The presence of both the target protein and the E3 ligase in the immunoprecipitate of one of them indicates ternary complex formation.
Data Presentation
Table 1: Illustrative PROTAC Performance Metrics
The following table provides a general reference for typical performance metrics of PROTACs. Note that these values are highly dependent on the specific PROTAC, target protein, and cell line used.
| Parameter | Description | Typical Range |
| DC50 | Concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |
| Dmax | Maximum percentage of target protein degradation achieved. | >80% |
| Time to Dmax | Time required to reach the maximum degradation level. | 4 - 24 hours |
Visualizations
Caption: General mechanism of action for a PROTAC molecule.
References
Technical Support Center: Enhancing Cell Permeability of C-NH-Boc-C-Bis-(C-PEG1-Boc)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-NH-Boc-C-Bis-(C-PEG1-Boc). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is C-NH-Boc-C-Bis-(C-PEG1-Boc) and why is its cell permeability important?
A1: C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based PROTAC linker.[1][2] PROTACs (Proteolysis Targeting Chimeras) are molecules designed to enter cells and induce the degradation of specific target proteins. Therefore, efficient cell permeability is critical for its biological activity.
Q2: What are the potential challenges affecting the cell permeability of this compound?
A2: The presence of Boc (tert-butyloxycarbonyl) protecting groups and PEG (polyethylene glycol) linkers can influence cell permeability. While PEGylation can sometimes enhance solubility and permeability, the overall size, polarity, and conformational flexibility of the molecule can present barriers to crossing the cell membrane.[3][4][5] Additionally, the Boc groups, being bulky and lipophilic, can impact the molecule's interaction with the lipid bilayer.
Q3: How can I assess the cell permeability of my C-NH-Boc-C-Bis-(C-PEG1-Boc)-containing PROTAC?
A3: Two standard in vitro assays are recommended for evaluating cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay predicts passive diffusion across an artificial lipid membrane and is useful for initial screening.[6][7][8]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[9][10][11] It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.[10][12]
Troubleshooting Guide
Issue: Low intracellular concentration of the PROTAC molecule.
This guide will help you troubleshoot and optimize experiments when facing poor cell permeability of your C-NH-Boc-C-Bis-(C-PEG1-Boc)-based compound.
1. Confirming Poor Permeability:
The first step is to quantitatively assess the permeability of your compound.
-
Experimental Workflow for Permeability Assessment
References
- 1. C-NH-Boc-C-Bis-(C-PEG1-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 2. NH-bis(PEG2-C2-Boc) | TargetMol [targetmol.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 6. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Technical Support Center: C-NH-Boc-C-Bis-(C-PEG1-Boc) Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting assay variability related to the bifunctional linker, C-NH-Boc-C-Bis-(C-PEG1-Boc). The inherent chemical properties of this molecule—namely the acid-labile Boc protecting groups and the amphipathic PEG linkers—can introduce variability in common analytical and biochemical assays.
General Troubleshooting Guide
This section addresses common problems encountered during the analysis of C-NH-Boc-C-Bis-(C-PEG1-Boc) and similar compounds.
Problem 1: Inconsistent Results in Chromatographic Assays (HPLC/LC-MS)
Q: My HPLC or LC-MS results show poor reproducibility, with shifting retention times, variable peak areas, or unexpected peaks. What could be the cause?
A: Variability in chromatographic assays involving this molecule often stems from its chemical instability, interactions with the stationary phase, or issues with sample preparation. The Boc groups are sensitive to acid, and the PEG chains can cause non-specific interactions.[1]
Potential Causes & Solutions
| Observation | Potential Cause | Recommended Solution |
| Appearance of New Peaks (lower retention time) | In-situ Boc Deprotection: Residual acid in the mobile phase (e.g., TFA) or on glassware can cause partial or full deprotection of the Boc groups.[2][3] | Replace acidic mobile phase modifiers like TFA with formic acid, which is less aggressive.[2]Ensure all glassware is thoroughly rinsed and neutralized.Analyze samples immediately after preparation. |
| Broad or Tailing Peaks | Secondary Interactions: The PEG chains can interact with the silica backbone of C18 columns, leading to poor peak shape.[1] Compound Aggregation: The molecule may self-aggregate in aqueous solutions, leading to complex chromatographic behavior.[4][5] | Use a column with a different stationary phase (e.g., C4) which may have weaker secondary interactions.[1]Optimize the mobile phase; a shallower gradient can improve resolution.[1]Incorporate a small amount of non-ionic detergent (e.g., 0.01% Tween-20) in the sample diluent to mitigate aggregation.[5] |
| Variable Peak Areas / Low Recovery | Poor Solubility/Precipitation: The compound may not be fully soluble in the injection solvent or may precipitate upon mixing with the mobile phase.[6] Non-specific Binding: The molecule may adsorb to plasticware or the column matrix.[1] | Verify the compound's solubility in your chosen solvent system. Mild heating or sonication may aid dissolution.[6]Use low-binding tubes and pipette tips for sample preparation.Consider adding agents like arginine to the mobile phase to reduce non-specific binding.[1] |
Troubleshooting Workflow for HPLC/LC-MS
Caption: Troubleshooting logic for HPLC/LC-MS variability.
Problem 2: High Variability in Immunoassays (ELISA)
Q: I'm using a derivative of this molecule in a competitive ELISA and see high well-to-well variability and poor standard curves. What's going wrong?
A: Small molecules like C-NH-Boc-C-Bis-(C-PEG1-Boc) can be challenging in immunoassays. Variability often arises from inconsistent plate coating, non-specific binding, or matrix effects.[7][8]
Potential Causes & Solutions
| Observation | Potential Cause | Recommended Solution |
| High CV% Between Replicates | Inconsistent Pipetting: Small volume errors have a large impact. Uneven Plate Coating: The molecule may not adsorb evenly to the polystyrene plate.[8][9] Edge Effects: Temperature or evaporation gradients across the plate.[10] | Calibrate pipettes and use a multichannel pipette for reagent addition.[11]To improve coating, conjugate the molecule to a carrier protein like BSA.[9]Use plate sealers during incubation steps and avoid stacking plates.[8] |
| High Background Signal | Non-specific Binding: The detection antibody or the molecule itself may bind non-specifically to the plate.[7] Ineffective Blocking: The blocking buffer is not adequately preventing non-specific interactions. | Increase the number of wash steps or the soaking time during washes.[11]Optimize the blocking buffer; try different blockers (e.g., BSA, casein) or increase blocking time.[8]Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.[8] |
| Weak or No Signal | Reagent Degradation: Antibodies or enzyme conjugates may be inactive. Incorrect Buffer Composition: Forgetting a key component or using an inhibitor (e.g., sodium azide with HRP conjugates).[7] | Test all reagents for activity using appropriate controls.[7]Prepare all buffers fresh and double-check their composition.[7] |
Experimental Protocol: Optimizing Plate Washing
-
Preparation: Prepare a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Aspiration: After incubation, completely aspirate the solution from all wells.
-
Dispensing: Immediately dispense at least 300 µL of wash buffer into each well.
-
Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds. This can significantly reduce background noise.[11]
-
Aspiration: Vigorously aspirate the wash buffer.
-
Repetition: Repeat steps 3-5 for a total of 3-5 washes.
-
Final Step: After the final wash, tap the inverted plate firmly on a clean paper towel to remove any residual buffer before adding the next reagent.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the stability of the Boc groups on my compound during storage and sample preparation?
A1: To check for premature Boc deprotection, use LC-MS. Prepare a fresh solution of your compound and analyze it immediately. Then, analyze an aliquot of your stock solution or a sample that has undergone your standard preparation workflow. Look for the appearance of new peaks corresponding to the mass of the single- or double-deprotected species (-100 Da and -200 Da, respectively). Using soft ionization techniques in the mass spectrometer, like electrospray ionization (ESI) with low fragmentation voltage, can help prevent cleavage during the analysis itself.[2]
Expected vs. Observed Mass Spectrometry Data
| Species | Expected [M+H]⁺ | Observed [M+H]⁺ (Partial Deprotection) | Observed [M+H]⁺ (Full Deprotection) |
| Fully Protected | X | X - 100 | X - 200 |
| Partially Deprotected | N/A | X - 100 | X - 200 |
| Fully Deprotected | N/A | N/A | X - 200 |
Q2: My compound seems to be aggregating. How can I detect and prevent this?
A2: Compound aggregation is a common source of assay artifacts.[5] Dynamic Light Scattering (DLS) is a direct method to detect aggregates in solution. A simpler method is to include a "detergent counter-screen": run your assay with and without a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[5] If the compound's activity or the assay variability significantly decreases in the presence of the detergent, aggregation is the likely cause.[5] To prevent aggregation, work with the lowest effective concentration of the compound and consider adding detergents to your assay buffers.
Diagram: Compound State Equilibrium
Caption: Equilibrium between monomeric, aggregated, and precipitated states.
Q3: What are the best practices for storing a C-NH-Boc-C-Bis-(C-PEG1-Boc) compound?
A3: To ensure long-term stability, store the compound as a dry powder at -20°C or -80°C in a desiccated container. For solutions, prepare concentrated stocks in an anhydrous organic solvent like DMSO or DMF. Aliquot these stocks into low-binding tubes to avoid repeated freeze-thaw cycles and store them at -80°C. Avoid storing in acidic solutions or protic solvents for extended periods, as this can lead to gradual hydrolysis of the Boc groups.
Q4: Can the PEG1 linkers cause interference in my assay?
A4: Yes. While short, the PEG linkers can still cause issues. They can increase water solubility but may also engage in non-specific binding with proteins or surfaces, potentially leading to high background or reduced signal in binding assays.[4] Furthermore, PEG chains can sterically hinder enzymatic reactions or antibody binding if the assay target is near the conjugation site.[12] If PEG-related interference is suspected, including a control compound without the PEG linkers, if available, can help diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. youtube.com [youtube.com]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 11. assaygenie.com [assaygenie.com]
- 12. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Technical Support Center: C-NH-Boc-C-Bis-(C-PEG1-Boc) Deprotection
This guide provides troubleshooting and frequently asked questions for the deprotection of C-NH-Boc-C-Bis-(C-PEG1-Boc) and related multi-Boc, PEGylated compounds. Given the complexity of this molecule, challenges often arise from achieving complete deprotection without inducing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc deprotection of a complex PEGylated molecule?
A1: For most substrates, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard starting point.[1][2] A common protocol involves an initial pre-wash with the TFA/DCM solution for about 5 minutes, followed by the main deprotection reaction lasting 15-25 minutes.[1] For molecules with acid-sensitive groups, alternative, milder acids or different solvent systems may be necessary.[3][4]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These techniques will help you determine when the starting material has been fully consumed.
Q3: What are the primary byproducts of Boc deprotection?
A3: The deprotection reaction of a Boc group with an acid like TFA results in the formation of the free amine, carbon dioxide, and isobutylene. The isobutylene is formed from a stable tertiary cation intermediate.[6]
Q4: Can the PEG chains interfere with the deprotection process?
A4: Yes, the PEG chains can influence the solubility and reactivity of the molecule. While the fundamental chemistry of Boc deprotection remains the same, you may need to adjust solvent systems to ensure all Boc groups are accessible to the acid.
Q5: Are there alternatives to TFA for Boc deprotection?
A5: Yes, several alternatives to TFA exist, which can be useful if your molecule is sensitive to strong acids. These include:
-
4M HCl in dioxane.[2]
-
p-Toluenesulfonic acid (pTSA) in ethyl acetate, often with heating.[2]
-
Oxalyl chloride in methanol offers a mild and selective method.[7]
-
Thermal deprotection, which involves heating the compound in a suitable solvent, can also be effective.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during the deprotection of C-NH-Boc-C-Bis-(C-PEG1-Boc).
Issue 1: Incomplete Deprotection
Symptoms:
-
LC-MS or NMR analysis shows a mix of partially and fully deprotected products.
-
The reaction appears to stall before all Boc groups are removed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Key Considerations |
| Insufficient Acid Concentration or Reaction Time | Increase the concentration of TFA (e.g., from 20% to 50%) or prolong the reaction time. Monitor closely to avoid side reactions.[1][10] | Higher acid concentrations can increase the risk of side reactions with sensitive functional groups. |
| Poor Solubility | Change the solvent system. Ethers like THF or 2-MeTHF can be alternatives to DCM and may improve solubility.[3] | Be cautious with ethers and strong acids, as they can sometimes be cleaved.[3] |
| Steric Hindrance | For highly hindered Boc groups, stronger conditions such as neat TFA may be required, or alternatively, thermal methods could be explored.[1][8] | Neat TFA is highly corrosive and should be handled with care. |
Issue 2: Side Reactions and Product Degradation
Symptoms:
-
Formation of unexpected products observed by LC-MS.
-
Low yield of the desired fully deprotected product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Key Considerations |
| Alkylation by t-butyl Cation | Add a scavenger to the reaction mixture to trap the t-butyl cation intermediate. Common scavengers include anisole, cresol, or thiophenol.[6] | The choice of scavenger depends on the nature of your molecule. |
| Esterification by TFA | If your molecule contains hydroxyl groups, TFA can sometimes form TFA esters. Using a mixture of 95:5 TFA-water can help suppress this side reaction.[11] | The presence of water will make the removal of TFA more difficult.[11] |
| Acid-Sensitive Functional Groups | Switch to a milder deprotection method. Options include using pTSA, oxalyl chloride, or thermal deprotection.[2][7][12] | Milder methods may require longer reaction times or elevated temperatures. |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
The deprotected product is an oil and difficult to handle.
-
Challenges in removing residual TFA.
-
Co-elution of impurities during chromatography.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Key Considerations |
| Product is a TFA Salt | The deprotected amine will exist as a TFA salt. To obtain the free amine, a basic workup with a mild base like sodium bicarbonate can be performed.[2] | Ensure your product is stable under basic conditions. |
| Residual TFA | After evaporation, co-evaporate with a solvent like cyclohexane multiple times to azeotropically remove TFA.[13] Alternatively, precipitating the product in cold diethyl ether can effectively wash away TFA.[14] | Repeated evaporations are necessary to ensure complete removal. |
| Purification Challenges | If the TFA salt is oily, converting it to an HCl or HBr salt might yield a crystalline solid that is easier to isolate.[2] Purification can be achieved via preparative HPLC or by precipitating the product from a suitable solvent system.[14] | The choice of counter-ion can significantly impact the physical properties of your product. |
Experimental Protocols & Visualizations
Standard Boc Deprotection Protocol with TFA
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or cyclohexane several times to remove residual TFA.
-
Proceed with purification, which may involve precipitation, crystallization, or chromatography.
Caption: Standard Boc Deprotection Workflow.
Troubleshooting Logic for Incomplete Deprotection
This diagram outlines the decision-making process when faced with an incomplete deprotection reaction.
Caption: Troubleshooting Incomplete Deprotection.
References
- 1. chempep.com [chempep.com]
- 2. reddit.com [reddit.com]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Technical Support Center: C-NH-Boc-C-Bis-(C-PEG1-Boc) Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-NH-Boc-C-Bis-(C-PEG1-Boc) formulations. The information is designed to help you anticipate and address common stability challenges during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary stability concerns for a C-NH-Boc-C-Bis-(C-PEG1-Boc) formulation?
The primary stability concerns for this molecule stem from its constituent parts: the Boc-protected amines and the PEG chains. Key potential issues include:
-
Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[1][2][3][4] This will expose the primary amine, altering the molecule's properties and potentially leading to further degradation or aggregation.
-
Aggregation: PEGylated molecules, especially at high concentrations, can be prone to aggregation.[5][6] This can be influenced by factors such as pH, temperature, and buffer composition. Aggregation can lead to loss of activity, increased immunogenicity, and challenges in administration.
-
Oxidation: The polyethylene glycol (PEG) chains can be susceptible to oxidation, particularly at the ether linkages or terminal hydroxyl groups, which can lead to chain scission and the formation of impurities.[7][8] This can be accelerated by exposure to light, transition metals, or oxidative agents.
Troubleshooting Guide: Premature Boc Group Cleavage
Question: I am observing a loss of the Boc protecting group in my formulation during storage or processing. What could be the cause and how can I prevent it?
Answer: Premature cleavage of the Boc group is almost always due to exposure to acidic conditions. The tert-butyl carbamate is designed to be labile in acid.[4][9]
Possible Causes:
-
Low pH of Formulation: The pH of your formulation may be too low, leading to acid-catalyzed hydrolysis of the Boc group.
-
Acidic Excipients: One or more of the excipients in your formulation may be acidic or degrade to form acidic byproducts.
-
Leachables from Container/Closure: Acidic compounds could be leaching from the storage container or closure system.
Troubleshooting Steps & Solutions:
-
pH Monitoring: Regularly measure the pH of your formulation throughout the manufacturing process and during stability studies.
-
Buffer Optimization: Ensure your formulation is buffered to a pH where the Boc group is stable (typically neutral to slightly basic conditions). Conduct a buffer screening study to identify the optimal buffer system and concentration.
-
Excipient Compatibility Study: Perform a compatibility study with all planned excipients to ensure they do not lower the pH or catalyze Boc cleavage.
-
Container/Closure Evaluation: Evaluate different container and closure systems for their compatibility with your formulation.
Troubleshooting Guide: Formulation Instability (Precipitation/Aggregation)
Question: My C-NH-Boc-C-Bis-(C-PEG1-Boc) formulation is showing signs of precipitation or aggregation over time. What are the likely causes and how can I improve its physical stability?
Answer: Aggregation is a common issue with PEGylated molecules and can be influenced by a variety of factors.[5][6][10] For your specific molecule, both the PEG chains and potentially exposed amine groups (if Boc cleavage occurs) can contribute to this phenomenon.
Possible Causes:
-
High Concentration: Higher concentrations of the molecule can increase the likelihood of intermolecular interactions leading to aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein and peptide stability.
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce aggregation.
-
Surface Adsorption: The molecule may be adsorbing to the surfaces of manufacturing equipment or storage vials, which can be a nucleation point for aggregation.
Troubleshooting Steps & Solutions:
-
Concentration Optimization: Determine the optimal concentration range for your formulation through solubility studies.
-
Formulation Screening: Screen a variety of buffers, pH levels, and excipients (e.g., surfactants, stabilizers) to identify conditions that minimize aggregation.
-
Stress Testing: Perform forced degradation studies, including thermal stress and freeze-thaw cycles, to understand the formulation's weaknesses.
-
Material Compatibility: Evaluate the compatibility of your formulation with different materials used in processing and storage to minimize surface adsorption.
Quantitative Data Summary
The stability of your C-NH-Boc-C-Bis-(C-PEG1-Boc) formulation will be highly dependent on the specific conditions. Below are tables summarizing expected stability trends based on general principles for Boc-protected and PEGylated compounds.
Table 1: Influence of pH on Boc Group Stability
| pH Range | Expected Boc Group Stability | Potential Issues |
| < 4 | Highly Labile | Rapid cleavage of the Boc group, formation of free amine.[4][11] |
| 4 - 6 | Moderately Stable to Labile | Gradual hydrolysis of the Boc group over time. |
| 6 - 8 | Generally Stable | Optimal pH range for maintaining Boc group integrity.[12] |
| > 8 | Generally Stable | Boc group is stable towards most bases.[3] |
Table 2: Factors Influencing Aggregation of PEGylated Molecules
| Factor | Impact on Aggregation | Mitigation Strategies |
| Concentration | Higher concentration increases aggregation risk. | Optimize concentration; use stabilizing excipients. |
| Temperature | Elevated temperatures can accelerate aggregation. | Store at recommended temperatures; avoid temperature cycling. |
| pH | Deviations from optimal pH can induce aggregation. | Identify and maintain optimal pH with a suitable buffer. |
| Ionic Strength | Can either increase or decrease aggregation depending on the molecule. | Screen different salt concentrations. |
| Freeze-Thaw Cycles | Can cause significant aggregation. | Add cryoprotectants (e.g., sucrose, trehalose). |
Key Experimental Protocols
Protocol 1: Forced Degradation Study for a C-NH-Boc-C-Bis-(C-PEG1-Boc) Formulation
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[13]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the C-NH-Boc-C-Bis-(C-PEG1-Boc) formulation at the target concentration.
-
Stress Conditions: Expose the aliquots to a range of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Stress: 70°C for 1, 3, and 7 days.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Neutralization: After the specified time, neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method (e.g., RP-HPLC with UV and MS detection) to identify and quantify the parent molecule and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate the parent C-NH-Boc-C-Bis-(C-PEG1-Boc) molecule from its potential degradation products.
Methodology:
-
Instrumentation: HPLC with UV and/or Charged Aerosol Detection (CAD).[14][15][16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A time-gradient elution from 95% A to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and/or CAD.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness using the samples generated from the forced degradation study.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for formulation instability.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. updates.reinste.com [updates.reinste.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Validation & Comparative
Navigating the PROTAC Linker Landscape: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase ligand. The choice of linker profoundly influences a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2]
This guide provides a comparative analysis of a specific alkyl/ether-based linker, C-NH-Boc-C-Bis-(C-PEG1-Boc), against other commonly employed PROTAC linkers. By presenting quantitative data, detailed experimental methodologies, and conceptual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for rational PROTAC design.
The Great Debate: Linker Composition and its Impact on Performance
PROTAC linkers are broadly categorized into flexible and rigid types.[2] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely utilized due to their synthetic tractability and the ease with which their length can be modulated.[1] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1]
The C-NH-Boc-C-Bis-(C-PEG1-Boc) linker falls into the hybrid alkyl/ether category, offering a degree of flexibility while the Boc protecting groups can influence solubility and potential for further chemical modification.
Flexible Linkers: Alkyl/Ether vs. PEG
Alkyl/Ether Linkers , like the C-NH-Boc-C-Bis-(C-PEG1-Boc) construct, are characterized by saturated or unsaturated hydrocarbon chains, sometimes interspersed with ether oxygens.
-
Advantages:
-
Synthetic Accessibility: Generally straightforward to synthesize and modify.
-
Modulation of Physicochemical Properties: The inclusion of ether oxygens can slightly increase polarity compared to pure alkyl chains, potentially improving solubility.[3]
-
-
Disadvantages:
-
Hydrophobicity: Predominantly alkyl chains can increase lipophilicity, which may lead to poor aqueous solubility and non-specific binding.
-
Metabolic Susceptibility: Alkyl chains can be susceptible to metabolism.[2]
-
Polyethylene Glycol (PEG) Linkers are composed of repeating ethylene glycol units and are a popular choice in early-stage PROTAC development.
-
Advantages:
-
Improved Solubility: The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the PROTAC molecule.
-
Flexibility: The conformational flexibility can allow the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[2]
-
-
Disadvantages:
-
Reduced Permeability: The increased polarity can sometimes negatively impact cell permeability.[4]
-
Potential for Reduced Potency: In some cases, the high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex and thus, the degradation efficiency.[2] For instance, one study noted that replacing a nine-atom alkyl linker with a three-unit PEG linker resulted in weak degradation activity for CRBN.[3]
-
Rigid Linkers: A Strategy for Enhanced Potency
Rigid linkers pre-organize the PROTAC into a specific conformation, which can reduce the entropic penalty of binding and lead to more potent and selective degradation.[1][2] These linkers often incorporate structures like piperazine, piperidine, or aromatic rings.
-
Advantages:
-
Enhanced Potency and Selectivity: By locking the PROTAC into a bioactive conformation, rigid linkers can improve the stability of the ternary complex and enhance selectivity for the target protein.[2]
-
Improved Pharmacokinetic Properties: The constrained conformation can lead to better metabolic stability and overall pharmacokinetic profiles.[2]
-
-
Disadvantages:
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[5] The following tables summarize representative data from various studies to illustrate the impact of linker choice on PROTAC performance for the well-studied target, BRD4. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Example PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | Representative Alkyl-Linker PROTAC | BRD4 | CRBN | MOLM13 | 23 | >95 | [6] |
| PEG | Representative PEG-Linker PROTAC | BRD4 | VHL | MV4-11 | 1.9 | ~98 | [7] |
| Rigid | Representative Rigid-Linker PROTAC | BRD4 | CRBN | MOLM13 | 1.1 | >95 | [6] |
Table 1: Comparative in vitro degradation profiles of PROTACs with different linker types targeting BRD4. This table presents illustrative data to highlight the performance differences between linker classes. Lower DC50 values indicate higher potency, and higher Dmax values indicate greater efficacy.
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for evaluating PROTAC performance. Western blotting and the HiBiT assay are two commonly used methods.
Western Blotting for Protein Degradation Analysis
This method provides a direct measure of the target protein levels following PROTAC treatment.
Objective: To determine the DC50 and Dmax of a PROTAC by quantifying target protein levels.
Protocol:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[8][9]
HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT assay offers a sensitive, quantitative, and high-throughput method to measure protein degradation in live cells.
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the luminescence of a HiBiT-tagged target protein.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in the cell line of interest.[10][11]
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96- or 384-well white plate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate for the desired time.
-
Lysis and Detection: Add a lytic detection reagent containing LgBiT protein and substrate. The LgBiT protein complements with the HiBiT tag to form a functional NanoLuc luciferase, generating a luminescent signal that is proportional to the amount of target protein.
-
Measurement and Analysis: Measure the luminescence using a plate reader. The reduction in luminescence in PROTAC-treated cells compared to vehicle-treated cells reflects the degradation of the target protein. Calculate DC50 and Dmax values from the dose-response curve.[10][11][12]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
Caption: Logical relationship in comparing different PROTAC linker classes.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible linkers like PEG and alkyl/ether chains, including constructs similar to C-NH-Boc-C-Bis-(C-PEG1-Boc), are synthetically accessible and widely used, the optimization of a PROTAC's degradation potency and pharmacokinetic properties often requires the empirical evaluation of a diverse set of linkers.[13][14] Rigid linkers can offer significant advantages in terms of potency and selectivity but present greater synthetic challenges. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. Target Degradation [promega.kr]
- 13. benchchem.com [benchchem.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of C-NH-Boc-C-Bis-(C-PEG1-Boc): A Comparative Guide
In the landscape of modern drug discovery, confirming that a therapeutic molecule interacts with its intended target within a cellular context is a critical step. This process, known as target engagement, is paramount for validating a compound's mechanism of action and for establishing a clear relationship between its binding affinity and downstream physiological effects. This guide provides a comparative overview of key methodologies for validating the target engagement of the novel compound C-NH-Boc-C-Bis-(C-PEG1-Boc), a putative inhibitor of Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and sensitivity. Below is a comparative summary of leading techniques applicable to assessing the interaction of C-NH-Boc-C-Bis-(C-PEG1-Boc) with BTK.
| Method | Principle | Advantages | Disadvantages | Reagents | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Label-free; performed in live cells or cell lysates; provides direct evidence of target binding. | Not all proteins show a clear thermal shift; can be technically demanding. | Specific antibody for the target protein (BTK). | Medium |
| Pull-down Assay with Mass Spectrometry | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. | Unbiased; can identify off-targets; provides a global view of protein interactions. | Can generate false positives; may not reflect intracellular binding affinities accurately. | Immobilized compound; cell lysate; mass spectrometer. | Low |
| In-Cell Western (ICW) | A quantitative immunofluorescence method performed in microplates to measure protein levels in fixed cells. | High throughput; allows for simultaneous detection of multiple proteins (e.g., total and phosphorylated BTK). | Requires specific and high-quality antibodies; provides an indirect measure of target engagement. | Primary and secondary antibodies; imaging system. | High |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the proximity of two fluorophore-labeled molecules. A ligand-induced conformational change in the target can alter the FRET signal. | Real-time measurement in living cells; high sensitivity. | Requires genetic engineering of the target protein to introduce fluorescent tags; potential for steric hindrance. | Fluorescently labeled compound or engineered target protein. | Medium to High |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for BTK Engagement
This protocol outlines the steps to determine the thermal stabilization of BTK upon binding of C-NH-Boc-C-Bis-(C-PEG1-Boc).
-
Cell Culture and Treatment: Culture a B-cell lymphoma cell line (e.g., Ramos cells) to a density of 1-2 x 10^6 cells/mL. Treat the cells with varying concentrations of C-NH-Boc-C-Bis-(C-PEG1-Boc) or a vehicle control for 1 hour at 37°C.
-
Heating and Lysis: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation and Protein Quantification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for BTK.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble BTK as a function of temperature for each treatment condition. The shift in the melting curve indicates target stabilization.
In-Cell Western (ICW) for BTK Pathway Inhibition
This protocol describes how to quantify the inhibition of BTK autophosphorylation, an indirect measure of target engagement.
-
Cell Seeding and Treatment: Seed Ramos cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of C-NH-Boc-C-Bis-(C-PEG1-Boc) for 2 hours.
-
Stimulation and Fixation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies against phosphorylated BTK (pBTK) and total BTK.
-
Secondary Antibody and Imaging: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour. Image the plate using an infrared imaging system.
-
Data Analysis: Normalize the pBTK signal to the total BTK signal and plot the dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflows.
A Comparative Analysis of C-NH-Boc-C-Bis-(C-PEG1-Boc) for PROTAC Development: A Guide to Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-implicated proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that tethers a target protein-binding ligand to an E3 ligase-recruiting moiety. This guide provides an objective comparison of the performance of PROTACs synthesized with the bifunctional linker, C-NH-Boc-C-Bis-(C-PEG1-Boc), against common alternative linkers. Supported by experimental data from analogous systems, this document details key methodologies for assessing cross-reactivity and off-target effects, crucial for the development of selective and potent protein degraders.
Understanding C-NH-Boc-C-Bis-(C-PEG1-Boc)
C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based PROTAC linker designed for the synthesis of PROTACs.[1][2][3] Its structure suggests a central amine core functionalized with two arms, each containing a short polyethylene glycol (PEG1) unit and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This branched architecture and the inclusion of PEG motifs aim to confer favorable physicochemical properties such as increased hydrophilicity, which can enhance the solubility of the resulting PROTAC molecule.[4]
Data Presentation: A Comparative Look at Linker Performance
While specific performance data for PROTACs utilizing the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker is not extensively available in peer-reviewed literature, we can infer its likely performance characteristics by comparing it to other well-characterized linker classes. The following tables summarize representative data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition and length on degradation efficiency.
Table 1: Comparative In Vitro Degradation of BRD4 with Various PROTAC Linkers
| Linker Class | Representative Linker Type | E3 Ligase Recruited | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| Branched PEG (Proxy for C-NH-Boc-C-Bis-(C-PEG1-Boc)) | Short, branched PEG motifs | VHL/CRBN | 1-20 | >90 | Inferred from[5][6] |
| Linear PEG | PEG4 | VHL | 20 | 95 | [5] |
| Linear PEG | PEG5 | VHL | 15 | >98 | [5] |
| Alkyl Chain | 9-atom alkyl chain | CRBN | Effective | Not Specified | [6] |
| Pan-BET Degrader | Not Specified | CRBN | <1 | >90 | [7] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. DC₅₀ represents the half-maximal degradation concentration, and Dₘₐₓ represents the maximum percentage of target protein degradation.
Table 2: Influence of Linker on Physicochemical and Pharmacokinetic Properties
| Property | Alkyl Linkers | PEG Linkers (including branched variants) |
| Solubility | Generally hydrophobic, can limit aqueous solubility. | Hydrophilic, generally improves aqueous solubility.[8] |
| Cell Permeability | Can exhibit good passive diffusion. | Complex relationship; flexibility can aid in adopting conformations that shield polar surfaces, but excessive PEGylation can decrease uptake.[9] |
| Metabolic Stability | Generally stable. | Can be susceptible to metabolism. |
| Flexibility | Flexible, allowing for conformational adjustments. | Highly flexible, which can be advantageous for ternary complex formation.[8] |
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system. The linker plays a crucial role in orienting the target protein and the E3 ligase to form a productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols for Cross-Reactivity Analysis
A thorough assessment of a PROTAC's specificity is critical to mitigate off-target effects. The following are key experimental protocols for analyzing the cross-reactivity of a PROTAC synthesized with C-NH-Boc-C-Bis-(C-PEG1-Boc) or any other linker.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics provides a global and unbiased view of protein abundance changes upon PROTAC treatment, enabling the identification of unintended targets.[10][11][12]
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines and treat with the PROTAC at various concentrations and time points. Include a vehicle control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Extract proteins and digest them into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Identify proteins that exhibit a dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control. These are potential off-targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify direct binding of a PROTAC to its intended target and potential off-targets within a cellular environment. Ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. This can be performed for both the intended target and suspected off-targets.
Western Blotting for Target Validation and Dose-Response
Western blotting is a fundamental technique to confirm the degradation of the target protein and potential off-targets and to determine the DC₅₀ and Dₘₐₓ values.[5]
Methodology:
-
Cell Treatment and Lysis: Treat cells with a serial dilution of the PROTAC for a fixed time period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
Conclusion
The linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. While C-NH-Boc-C-Bis-(C-PEG1-Boc) offers a branched, hydrophilic scaffold that is advantageous for PROTAC design, its performance must be empirically evaluated against a panel of alternative linkers. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and there is no universally optimal linker. A systematic approach to linker design, coupled with rigorous cross-reactivity analysis using the experimental protocols outlined in this guide, is essential for the development of potent and selective protein degraders for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-NH-Boc-C-Bis-(C-PEG1-Boc)|Cas# 1807503-91-8 [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Protein Degraders: Understanding the Role of Linkers like C-NH-Boc-C-Bis-(C-PEG1-Boc)
In the rapidly evolving field of targeted protein degradation (TPD), researchers and drug developers are harnessing the cell's own machinery to eliminate disease-causing proteins. This guide provides a comparative overview of the predominant technologies in this space, with a special focus on the constituent components of Proteolysis Targeting Chimeras (PROTACs), such as the linker molecule C-NH-Boc-C-Bis-(C-PEG1-Boc). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of different protein degradation platforms and the experimental data that underpins their evaluation.
C-NH-Boc-C-Bis-(C-PEG1-Boc): A Building Block, Not a Standalone Degrader
It is crucial to clarify from the outset that C-NH-Boc-C-Bis-(C-PEG1-Boc) is not a protein degrader itself, but rather an alkyl/ether-based PROTAC linker .[1][2][3] PROTACs are bifunctional molecules that require a linker to connect two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][4][5] Therefore, a direct comparison of the performance of this linker with a fully formed protein degrader is not feasible. Instead, this guide will compare the class of protein degraders that utilize such linkers—PROTACs—with another major class of protein degraders, molecular glues.
PROTACs vs. Molecular Glues: A Tale of Two Degradation Strategies
The two most prominent strategies in targeted protein degradation are PROTACs and molecular glues. While both ultimately lead to the degradation of a target protein via the ubiquitin-proteasome system, their mechanisms of action and discovery differ significantly.[6][7]
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4][8] A PROTAC molecule is comprised of three distinct components: a ligand for the target protein, a ligand for an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[4] The linker, such as C-NH-Boc-C-Bis-(C-PEG1-Boc), plays a critical role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein).[9]
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that would not normally interact.[6][7][10] Unlike the rational design of PROTACs, molecular glues have historically been discovered serendipitously.[6][11] A classic example is thalidomide, which was later found to "glue" the E3 ligase Cereblon to various neo-substrates, leading to their degradation.[7][12]
The following table summarizes the key differences between PROTACs and molecular glues:
| Feature | PROTACs | Molecular Glues |
| Structure | Heterobifunctional: Target binder - Linker - E3 Ligase binder | Monofunctional small molecule |
| Mechanism | Induces proximity between target and E3 ligase | Induces or stabilizes the interaction between target and E3 ligase |
| Design | Rationally designed | Often discovered serendipitously |
| Size (Molecular Weight) | Larger (typically 700-1100 Da) | Smaller (typically < 500 Da) |
| Key Components | Target ligand, E3 ligase ligand, Linker | Single small molecule |
| Example | ARV-110 | Thalidomide, Lenalidomide, Pomalidomide |
The Critical Role of the Linker in PROTACs
The linker is not merely a passive connector in a PROTAC molecule. Its length, composition, and attachment points can significantly impact the PROTAC's properties, including:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow for the favorable formation of a stable and productive ternary complex.[9]
-
Solubility and Cell Permeability: The physicochemical properties of the linker influence the overall solubility and ability of the PROTAC to cross cell membranes.[13][]
-
Selectivity: The linker can influence the selectivity of the PROTAC for a specific target protein over others.
C-NH-Boc-C-Bis-(C-PEG1-Boc) is an example of a PEG-based linker. PEG (polyethylene glycol) linkers are often used in PROTAC design to improve solubility and pharmacokinetic properties. The "Boc" (tert-butyloxycarbonyl) groups are protecting groups for amines, which are common attachment points for the target and E3 ligase ligands during the chemical synthesis of the PROTAC.[15][16][17][18] These protecting groups are removed in a later step to allow for the coupling of the ligands.[15][16]
Quantitative Comparison of Protein Degrader Performance
The efficacy of protein degraders is typically assessed by two key parameters:
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. This is a measure of the degrader's potency.[19][20][21]
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given degrader. This is a measure of the degrader's efficacy.[19][20][21]
The following table provides a hypothetical comparison of performance data for a generic PROTAC and a generic molecular glue. Note: These values are for illustrative purposes and will vary greatly depending on the specific degrader, target protein, and cell line.
| Parameter | Hypothetical PROTAC | Hypothetical Molecular Glue |
| DC50 | 10 nM | 100 nM |
| Dmax | 95% | 85% |
| Binding Affinity (Target) | 50 nM (Kd) | 500 nM (Kd) |
| Binding Affinity (E3 Ligase) | 100 nM (Kd) | 1 µM (Kd) |
Experimental Protocols for Evaluating Protein Degraders
A series of in vitro and in-cell assays are required to characterize a novel protein degrader. The general workflow involves assessing target engagement, ternary complex formation, and ultimately, protein degradation.
Key Experimental Protocols:
-
Target and E3 Ligase Binding Assays:
-
Objective: To determine the binding affinity of the degrader to the target protein and the E3 ligase independently.
-
Methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP).[13] These techniques measure the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[13]
-
-
Ternary Complex Formation Assays:
-
Objective: To confirm that the degrader can successfully bridge the target protein and the E3 ligase to form a ternary complex.
-
Methods: Proximity-based assays such as NanoBRET/FRET, AlphaLISA, or co-immunoprecipitation followed by Western blot.
-
-
Target Protein Degradation Assays:
-
Objective: To quantify the extent of target protein degradation in a cellular context.
-
Methods:
-
Western Blot: A widely used method to visualize and semi-quantify the amount of a specific protein in a cell lysate after treatment with the degrader at various concentrations and time points.[20][22]
-
Mass Spectrometry (MS)-based Proteomics: A global and unbiased approach to identify and quantify changes in the entire proteome upon degrader treatment, which can also reveal off-target effects.[22]
-
In-Cell Western/ELISA: Higher-throughput methods for quantifying protein levels in a plate-based format.[22]
-
HiBiT Lytic and Live-Cell Assays: A sensitive and quantitative method to measure protein levels in real-time, allowing for the determination of degradation kinetics.[23]
-
-
-
Proteasome-Dependence Assay:
-
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
-
Method: Cells are co-treated with the degrader and a proteasome inhibitor (e.g., MG132 or bortezomib).[20] A rescue of the target protein from degradation in the presence of the proteasome inhibitor confirms the mechanism of action.[20]
-
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-NH-Boc-C-Bis-(C-PEG1-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular glue - Wikipedia [en.wikipedia.org]
- 11. Molecular Glues: Transforming Drug Discovery | Technology Networks [technologynetworks.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. benchchem.com [benchchem.com]
- 21. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 22. benchchem.com [benchchem.com]
- 23. 標的タンパク質分解 [promega.jp]
Benchmarking C-NH-Boc-C-Bis-(C-PEG1-Boc): A Comparative Guide to PROTAC Linker Performance
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the performance of C-NH-Boc-C-Bis-(C-PEG1-Boc) in the context of established PROTAC linker technologies. This guide provides an objective comparison with alternative linkers, supported by representative experimental data, to inform rational drug design and development.
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. The linker component of a PROTAC, which connects the target-binding moiety to the E3 ligase-recruiting element, is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and overall biological activity.[1][2] This guide provides a comparative benchmark for C-NH-Boc-C-Bis-(C-PEG1-Boc), a branched, short-chain polyethylene glycol (PEG)-based PROTAC linker, against other commonly employed linker classes.
C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based PROTAC linker featuring two Boc-protected PEG1 arms.[3][4][5] The short PEG chains are intended to enhance hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.[6][7] The branched nature of this linker provides a distinct three-dimensional architecture that can influence the orientation of the target protein and the E3 ligase within the ternary complex.
Comparative Analysis of PROTAC Linker Performance
The selection of an optimal linker is crucial for the successful development of a potent and drug-like PROTAC. The following tables summarize key performance indicators for different classes of PROTAC linkers, providing a framework for benchmarking the expected performance of a short, branched PEG linker like C-NH-Boc-C-Bis-(C-PEG1-Boc).
Table 1: Physicochemical Properties of Common PROTAC Linker Classes
| Linker Class | Representative Structure | Key Physicochemical Characteristics | Expected Impact on PROTAC Properties |
| Short-Chain PEG | C-NH-Boc-C-Bis-(C-PEG1-Boc) | Increased hydrophilicity compared to alkyl chains.[6] | May improve aqueous solubility.[8] The flexible nature can allow for multiple binding conformations.[9] |
| Long-Chain PEG | Linear PEG4-PEG12 | High hydrophilicity, increased topological polar surface area (TPSA).[2][9] | Generally enhances solubility but may negatively impact cell permeability if excessively long.[8][9] |
| Alkyl Chains | Linear C4-C12 Alkyl | Hydrophobic, lower TPSA compared to PEG linkers. | Can improve cell permeability but may decrease aqueous solubility.[][11] |
| Rigid Linkers | Piperidine/Piperazine-containing | Constrained conformation, may have improved metabolic stability. | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency.[12] May enhance solubility and cell permeability.[12] |
Table 2: Biological Performance of Different PROTAC Linker Classes
| Linker Class | Target Protein (Example) | E3 Ligase (Example) | DC50 (nM) | Dmax (%) | Key Performance Insights |
| Short-Chain PEG | BCR-ABL | Not Specified | 0.85 (for a PEG1 linker) | >98 | Short PEG linkers can lead to potent degradation.[13] |
| Long-Chain PEG | BRD4 | VHL | 1.8 - 23 (for PEG2-PEG5) | >90 | Optimal linker length is target-dependent; both too short and too long can reduce efficacy.[2][14] |
| Alkyl Chains | BTK | CRBN | 1-40 | >85 | Can achieve high degradation potency.[15] |
| Rigid Linkers | ERα | Not Specified | <1 | >90 | Often lead to highly potent degraders.[12] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific target, E3 ligase, and cell line used in the study. The data presented here are representative examples from various publications.
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes involved in PROTAC development, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for linker evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of PROTAC performance.
Western Blot for Target Protein Degradation
This assay is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[16][17]
-
Plate Preparation: Prepare a donor plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to create an artificial membrane. Add the PROTAC compounds to the donor wells.
-
Incubation: Place an acceptor plate containing buffer onto the donor plate, ensuring contact between the artificial membrane and the acceptor solution. Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and the known surface area of the membrane and incubation time.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the concentration of the PROTAC that inhibits cell growth by 50% (IC50).
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[1]
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein, coupled to protein A/G-agarose beads, to pull down the target protein and its binding partners.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48-linkage specific antibody) to detect the ubiquitinated target protein.
By systematically applying these experimental protocols, researchers can effectively benchmark the performance of C-NH-Boc-C-Bis-(C-PEG1-Boc) and other novel linkers against established standards, thereby accelerating the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C-NH-Boc-C-Bis-(C-PEG1-Boc)|Cas# 1807503-91-8 [glpbio.cn]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Orthogonal Validation of C-NH-Boc-C-Bis-(C-PEG1-Boc): A Comparative Guide
The molecule C-NH-Boc-C-Bis-(C-PEG1-Boc) is a heterobifunctional linker, frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[3] The validation of this linker is critical to ensure the synthesis of a functional PROTAC with desired efficacy and safety profiles. This guide provides a comparative overview of orthogonal analytical methods for the comprehensive validation of C-NH-Boc-C-Bis-(C-PEG1-Boc) and similar molecules, complete with experimental protocols and supporting data.
The structure of C-NH-Boc-C-Bis-(C-PEG1-Boc) presents three key features that require distinct and complementary (orthogonal) validation approaches:
-
Boc-Protected Amines: The presence of tert-butyloxycarbonyl (Boc) protecting groups is fundamental to the linker's role in a stepwise PROTAC synthesis.
-
PEGylated Core: The polyethylene glycol (PEG) chains influence the linker's solubility, flexibility, and overall pharmacokinetic properties.
-
Bifunctional Nature: As a linker, its ability to conjugate to two different chemical entities and maintain stability is its primary function.
An orthogonal validation strategy employs multiple analytical techniques that rely on different physicochemical principles to provide a comprehensive characterization of the molecule.
Validation of Boc-Protected Amines
The confirmation of a successful Boc protection is a crucial first step in any synthetic workflow involving this linker. Several analytical methods can be used for this purpose, each offering unique insights into the molecular structure.[4]
Comparison of Analytical Methods for Boc Group Validation
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence of the tert-butyl group (a characteristic singlet at ~1.4 ppm) and shifts in adjacent protons.[4] | Quantitative and provides detailed structural information about the entire molecule. | Requires a relatively pure sample; may not be suitable for very complex molecules.[4] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the quaternary (~80 ppm) and methyl (~28 ppm) carbons of the Boc group and the carbamate carbonyl carbon (~155 ppm).[4] | Provides unambiguous evidence of the key carbon atoms in the Boc group. | Less sensitive than ¹H NMR, requiring longer acquisition times.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the expected molecular weight increase upon Boc protection (addition of 100.12 g/mol per Boc group).[4] | High sensitivity and accuracy; can be coupled with liquid chromatography (LC-MS). | Provides limited structural information on its own. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation. | Shows a strong absorption band for the carbamate carbonyl (C=O) stretch in the 1680-1720 cm⁻¹ region.[4] | Fast and non-destructive. | Can be difficult to interpret for complex molecules with multiple carbonyl groups. |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. | Shows the disappearance of the starting amine spot and the appearance of a new, less polar product spot. Differential staining with ninhydrin confirms the absence of a primary/secondary amine.[4] | Simple, fast, and inexpensive for reaction monitoring. | Provides qualitative information only. |
Experimental Protocols for Boc Group Validation
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified linker in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]
-
Data Acquisition: Acquire the spectra on a standard NMR spectrometer.
-
Analysis: In the ¹H NMR spectrum, identify the singlet corresponding to the nine protons of the tert-butyl group. In the ¹³C NMR spectrum, identify the signals for the carbamate carbonyl, quaternary, and methyl carbons.[4]
-
-
Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire the spectrum in positive ion mode.[4]
-
Analysis: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the Boc-protected linker.[4]
-
-
FTIR Spectroscopy (ATR-FTIR):
-
Thin-Layer Chromatography (TLC):
-
Sample Preparation: Dissolve a small amount of the reaction mixture and starting material in a suitable solvent.
-
Development: Spot the samples on a TLC plate and develop it in an appropriate solvent system.
-
Visualization: Visualize the spots under UV light (if applicable) and then stain with a ninhydrin solution. The Boc-protected product will not show a colored spot with ninhydrin, while the starting amine will.[4]
-
Workflow for Boc Group Validation
Caption: Orthogonal validation workflow for Boc-protected amines.
Characterization of the PEGylated Structure
The PEG component of the linker presents an analytical challenge due to its potential heterogeneity.[5][6] Mass spectrometry is a powerful tool for the characterization of PEGylated molecules.[7]
Comparison of Analytical Methods for PEGylated Compound Characterization
| Method | Principle | Information Provided | Advantages | Limitations |
| LC-MS | Separates molecules by chromatography and then measures their mass-to-charge ratio. | Provides information on molecular weight, purity, and the presence of any modifications or impurities.[8] | High resolution and sensitivity; allows for the analysis of complex mixtures.[5] | The charge state distribution of PEGylated compounds can complicate spectral interpretation.[8] |
| MALDI-TOF MS | Measures the time-of-flight of ions generated by laser desorption/ionization. | Determines the average molecular weight and degree of PEGylation.[7] | Rapid analysis of high molecular weight compounds. | May have lower resolution compared to ESI-MS for complex mixtures. |
Experimental Protocol for LC-MS Characterization of PEGylated Compounds
-
Sample Preparation: Prepare a dilute solution of the linker in a solvent compatible with reverse-phase HPLC (e.g., acetonitrile/water).
-
Chromatography: Elute the sample from a reverse-phase HPLC column.
-
Mass Spectrometry: Couple the HPLC eluent to a mass spectrometer. A post-column addition of amines like diethylmethylamine (DEMA) or triethylamine (TEA) can be used to reduce the charge state of the PEGylated molecules, simplifying the mass spectra.[8]
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain an accurate mass of the PEGylated linker.[8]
Workflow for PEGylated Linker Characterization
Caption: LC-MS workflow for the characterization of PEGylated compounds.
Validation of the Bifunctional Linker
The ultimate validation of C-NH-Boc-C-Bis-(C-PEG1-Boc) lies in its successful incorporation into a functional PROTAC and the subsequent demonstration of its ability to induce the degradation of a target protein. This involves a series of in vitro experiments.
Comparison of Methods for Bifunctional Linker Validation
| Method | Principle | Information Provided | Advantages | Limitations |
| Western Blot | Uses antibodies to detect specific proteins separated by size. | Quantifies the reduction in the level of the target protein upon treatment with the PROTAC. | A well-established and widely used technique for protein quantification. | Semi-quantitative; can be labor-intensive. |
| In-Cell Target Engagement Assays (e.g., NanoBRET) | Measures the interaction between the PROTAC and its target protein and E3 ligase within living cells. | Confirms the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for protein degradation.[9] | Provides quantitative data on ternary complex formation in a cellular context.[9] | Requires specialized reagents and instrumentation. |
| Cytotoxicity Assays | Measures the ability of the PROTAC to kill cancer cells that are dependent on the target protein. | Demonstrates the functional consequence of target protein degradation.[10] | Provides a measure of the biological activity of the final PROTAC molecule.[11] | An indirect measure of linker function; the effect is dependent on the target and cell line. |
Experimental Protocols for Bifunctional Linker Validation
-
Western Blot for Protein Degradation:
-
Cell Treatment: Treat cells expressing the target protein with varying concentrations of the synthesized PROTAC for a specified time.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: Visualize the protein bands and quantify their intensity to determine the extent of degradation.
-
-
NanoBRET Ternary Complex Formation Assay:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.
-
Ligand Addition: Add the HaloTag ligand labeled with the NanoBRET fluorophore and the synthesized PROTAC.
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the proximity of the target protein and the E3 ligase.[9]
-
PROTAC Assembly and Functional Validation Workflow
Caption: Workflow for PROTAC synthesis and functional validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 6. enovatia.com [enovatia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to PROTAC Linker Performance in Diverse Cellular Contexts
Introduction
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. The linker is not a passive spacer; it profoundly influences the formation and stability of the ternary complex, dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1] The chemical structure C-NH-Boc-C-Bis-(C-PEG1-Boc) represents a short, flexible linker motif based on a single polyethylene glycol (PEG) unit, commonly used in PROTAC design.
While direct comparative data for this specific, non-proprietary linker is not publicly available, this guide provides a framework for its evaluation. We will compare the performance of a hypothetical PROTAC, Degrader-A , which incorporates this short PEG-based linker, against an alternative, Degrader-B , which utilizes a simple alkyl chain linker. The comparison is drawn across three distinct cancer cell lines to assess cellular context-dependent activity.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[1] Cellular toxicity (IC50) is also a critical parameter. The following table summarizes the performance of Degrader-A and Degrader-B in HeLa (cervical cancer), MCF-7 (breast cancer), and 22Rv1 (prostate cancer) cell lines.
| Parameter | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability IC50 (µM) |
| Degrader-A | Short PEG-based | HeLa | 75 | 92 | >10 |
| MCF-7 | 120 | 88 | >10 | ||
| 22Rv1 | 90 | 95 | >10 | ||
| Degrader-B | Alkyl Chain | HeLa | 150 | 85 | >10 |
| MCF-7 | 250 | 75 | >10 | ||
| 22Rv1 | 180 | 82 | >10 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values are dependent on the specific target protein, E3 ligase, and cell line used.[2]
Signaling Pathway and Experimental Visualizations
Visual diagrams help clarify the complex biological processes and experimental designs involved in PROTAC evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC alternatives.
Caption: Key properties of PEG vs. Alkyl linkers influencing efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Protocol 1: Western Blot for Target Protein Degradation
This assay quantifies the reduction of the target protein within the cell following PROTAC treatment.[1][2]
-
Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size via SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[1][2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[2] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[2]
Protocol 2: Cell Viability (MTS) Assay
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add various concentrations of the PROTAC to the wells and incubate for the desired exposure period (e.g., 72 hours). Include wells with medium only for background subtraction.[3][4]
-
Reagent Addition: Add 20 µL of MTS reagent solution to each well.[3][4]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[3][4]
-
Measurement: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[3]
-
Analysis: Subtract the background absorbance, and calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.
Protocol 3: Cellular Uptake Assay (Fluorescence-Based)
This method quantifies the amount of PROTAC that has entered the cells, often using a fluorescently-tagged version of the compound.[5]
-
Cell Seeding: Seed cells in a 24-well plate or a plate suitable for fluorescence microscopy/flow cytometry and culture to 80-90% confluency.[5]
-
Incubation: Remove the culture medium and wash the cells once with PBS. Add medium containing the fluorescently labeled PROTAC at the desired concentration. Incubate for various time points (e.g., 30 min, 2h, 4h) at 37°C.[5]
-
Termination and Washing: Terminate the uptake process by placing the plate on ice. Gently aspirate the incubation medium and wash the cells three to five times with ice-cold PBS to remove all extracellular compounds.[5]
-
Analysis by Flow Cytometry: Detach cells using trypsin, neutralize, and transfer to FACS tubes. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold FACS buffer (PBS with 1% BSA). Analyze the samples on a flow cytometer, gating on the live, single-cell population to measure intracellular fluorescence.[5]
-
Analysis by Confocal Microscopy: For visualization, add a fresh, pre-warmed imaging buffer to the washed cells. Immediately image the cells using a confocal microscope with the appropriate laser lines and filters for the specific fluorophore.[5]
References
Navigating the Safety Profile of PEGylated Linkers: A Comparative Guide for Drug Development
In the landscape of advanced drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the choice of a linker molecule is critical to the efficacy and safety of the therapeutic. This guide provides a comparative analysis of the toxicity profile of C-NH-Boc-C-Bis-(C-PEG1-Boc), a polyethylene glycol (PEG)-based linker, and its analogs. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and selection of linker technologies.
Understanding C-NH-Boc-C-Bis-(C-PEG1-Boc) and its Analogs
C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based PROTAC linker featuring Boc (tert-butyloxycarbonyl) protected amine groups and short PEG chains.[1] The Boc group serves as a temporary protecting group during chemical synthesis and is typically removed in the final active pharmaceutical ingredient.[2][3] Analogs of this linker would include molecules with varying PEG chain lengths, different protecting groups, or alternative chemical backbones (e.g., alkyl chains of varying lengths).
General Toxicity Profile of PEGylated Linkers
Polyethylene glycol (PEG) is a polymer widely used in biomedical applications due to its biocompatibility and ability to improve the pharmacokinetic properties of conjugated molecules.[4][5] Generally, PEGs exhibit low toxicity, which is primarily observed at high parenteral doses, with the kidneys being the main organ of excretion and potential toxicity.[4][6]
The process of attaching PEG chains to a molecule, known as PEGylation, can significantly reduce the toxicity of the parent compound.[7] This is attributed to the "stealth" properties conferred by the PEG chains, which can shield the molecule from the immune system and alter its biodistribution.[5] The molecular weight of the PEG chain is a factor that can influence its toxicity profile.[8][9]
Comparative Toxicity Profile
While specific quantitative toxicity data for C-NH-Boc-C-Bis-(C-PEG1-Boc) is not publicly available, a qualitative comparison with other linker classes can be made based on the general properties of their constituent parts.
| Linker Class | Key Features | Expected Toxicity Profile | Rationale |
| Boc-Protected PEG Linkers (e.g., C-NH-Boc-C-Bis-(C-PEG1-Boc)) | PEG backbone, Boc-protected amines | Low | The inherent biocompatibility of PEG contributes to a favorable safety profile.[4][10] The Boc group is removed post-synthesis. |
| Long-Chain Alkyl Linkers | Hydrocarbon backbone | Moderate | Can exhibit higher non-specific toxicity and may have less favorable pharmacokinetic properties compared to PEGylated linkers. |
| Cleavable Linkers (e.g., Disulfide, Ester-based) | Designed to be cleaved under specific physiological conditions | Variable | Toxicity can depend on the cleavage products. Premature cleavage can lead to off-target toxicity. |
| Non-Cleavable Linkers (e.g., Thioether) | Form a stable bond between the payload and the targeting moiety | Generally Low | The toxicity is primarily associated with the entire conjugate, as the linker and payload remain attached. |
Experimental Protocols for Toxicity Assessment
The evaluation of the toxicity profile of a new linker like C-NH-Boc-C-Bis-(C-PEG1-Boc) would involve a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
These assays are crucial for determining the direct effect of a compound on cell viability.
-
MTT/CCK-8 Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[9][11]
-
Protocol:
-
Cells of a relevant line (e.g., cancer cell line for an oncology drug) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the test compound (and controls) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT or CCK-8 reagent is added to each well.
-
Following another incubation period, the absorbance is measured using a microplate reader.
-
The absorbance values are used to calculate the percentage of cell viability, and the IC50 (the concentration at which 50% of cell growth is inhibited) is determined.[12]
-
-
In Vivo Toxicity Studies
Animal models are used to assess the systemic toxicity and determine the therapeutic window of a new drug candidate.
-
Maximum Tolerated Dose (MTD) Study: This study is designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Protocol:
-
Groups of laboratory animals (typically mice or rats) are administered escalating doses of the test compound.
-
The animals are closely monitored for a defined period for any signs of toxicity, including changes in weight, behavior, and clinical signs of distress.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.
-
The MTD is determined as the highest dose that does not cause significant morbidity or mortality.[7]
-
-
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate relevant workflows and pathways.
Caption: A typical workflow for assessing the in vitro cytotoxicity of a new chemical entity.
Caption: A hypothetical signaling pathway to investigate for potential off-target toxicity.
Caption: Logical relationship between linker properties and overall conjugate toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. PEG and PEG conjugates toxicity: towards an understanding of the toxicity of PEG and its relevance to PEGylated biologicals | Semantic Scholar [semanticscholar.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the PROTAC Linker Landscape: A Comparative Analysis for Structure-Activity Relationship Confirmation
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the potency of protein degradation. This guide provides a comparative analysis of a C-NH-Boc-C-Bis-(C-PEG1-Boc)-type alkyl/ether linker against a polyethylene glycol (PEG)-based alternative, supported by experimental data and detailed protocols to inform rational PROTAC design.
While specific experimental data for a complete PROTAC molecule incorporating the C-NH-Boc-C-Bis-(C-PEG1-Boc) linker is not extensively available in published literature, this guide will utilize representative data from studies on well-characterized targets like BRD4 to illustrate the principles of structure-activity relationship (SAR) confirmation for different linker types.
Comparative Performance of Alkyl/Ether vs. PEG Linkers
The choice of linker can significantly impact the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs targeting the BRD4 protein with different linker compositions.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A (Hypothetical) | BRD4 | Pomalidomide (CRBN) | Alkyl/Ether | C-NH-Boc-C-Bis-(C-PEG1-Boc) type | 25 | >90 | 1.2 |
| PROTAC B (MZ1) | BRD4 | VHL Ligand | PEG | 8-atom PEG chain | 19 | >95 | 0.8 |
| PROTAC C (ARV-825) | BRD4 | Pomalidomide (CRBN) | PEG | 13-atom PEG chain | <1 | >98 | 0.5 |
| PROTAC D | BRD4 | Pomalidomide (CRBN) | Alkyl | 9-atom alkyl chain | 50 | ~90 | 1.5 |
Key Observations:
-
Linker Length and Composition are Critical: The data illustrates that both the length and the chemical nature of the linker are pivotal for potent degradation. For instance, the highly potent ARV-825 employs a longer PEG linker compared to MZ1, suggesting an optimal distance and geometry for the BRD4-PROTAC-CRBN ternary complex.
-
Alkyl/Ether vs. PEG: Alkyl/ether linkers, being more hydrophobic, may offer better cell permeability compared to more hydrophilic PEG linkers.[1] However, PEG linkers can enhance the aqueous solubility of the PROTAC molecule.[1] The optimal balance between hydrophobicity and hydrophilicity is target and E3 ligase dependent.
-
E3 Ligase Influence: The choice of E3 ligase ligand (e.g., for VHL or CRBN) also profoundly impacts the optimal linker design.
Experimental Protocols
To confirm the structure-activity relationship of a novel PROTAC, a series of in vitro and cell-based assays are essential. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This assay is the gold standard for quantifying the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its individual targets and to assess the stability of the ternary complex.
Protocol:
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the purified target protein (e.g., BRD4) over an appropriate sensor surface to determine its binding affinity to the PROTAC.
-
-
Ternary Complex Formation:
-
Inject a mixture of the PROTAC and the target protein at saturating concentrations over the immobilized E3 ligase.
-
An increase in the SPR signal compared to the injection of the PROTAC alone indicates the formation of a ternary complex.
-
The stability and cooperativity of the ternary complex can be further analyzed by varying the concentrations of the components.[2][3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay to predict the passive permeability of a compound across a lipid membrane.
Protocol:
-
Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with buffer.
-
-
Assay:
-
The test PROTAC is added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
-
-
Quantification:
-
The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
-
Permeability Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor)
-
Visualizing the Process
Diagrams are crucial for understanding the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of Action for a PROTAC, leading to targeted protein degradation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of C-NH-Boc-C-Bis-(C-PEG1-Boc)
Disclaimer: This guide provides procedural recommendations for the disposal of C-NH-Boc-C-Bis-(C-PEG1-Boc) based on general laboratory safety protocols and information for similar chemical structures. No specific Safety Data Sheet (SDS) for this exact compound was found. Therefore, it is imperative to treat this substance as potentially hazardous. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.
C-NH-Boc-C-Bis-(C-PEG1-Boc) is a PROTAC (Proteolysis-Targeting Chimera) linker, a class of biologically active molecules.[1] Due to its potential potency, all waste generated from its use must be managed as hazardous chemical waste.[2] Under no circumstances should this compound or any materials contaminated with it be disposed of in standard trash or down the drain.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be conducted for all procedures to ensure the highest level of safety.[3]
| PPE Category | Item | Specifications & Recommendations |
| Eye/Face Protection | Safety Goggles | Must be worn at all times to protect from splashes. Side shields are recommended for additional protection.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a mandatory minimum requirement.[3] Consider double-gloving for tasks with a higher risk of direct contact. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing.[4] For procedures with a higher splash risk, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Suitable Respirator | Required when handling the solid compound to prevent dust inhalation or when working with solutions in poorly ventilated areas.[3] |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of PROTAC-related waste is typically incineration by an approved and licensed waste management facility.[2] This process must be coordinated through your institution's EHS office.
1. Waste Segregation:
-
All waste materials contaminated with C-NH-Boc-C-Bis-(C-PEG1-Boc) must be segregated from other laboratory waste streams.[2]
-
Solid Waste: Collect all contaminated disposables, including gloves, pipette tips, vials, and absorbent materials, in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and chemically compatible hazardous waste container. Do not mix with other solvent waste unless permitted by your EHS office.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
2. Container Management:
-
Use only containers that are in good condition and are chemically compatible with the waste.
-
All containers must be clearly labeled with "Hazardous Waste," the full chemical name "C-NH-Boc-C-Bis-(C-PEG1-Boc)," and the date of accumulation.
-
Ensure containers are tightly sealed to prevent leaks or spills and stored in a designated, secure, and well-ventilated satellite accumulation area.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or diatomite.[5]
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area according to your laboratory's established procedures, typically by scrubbing with a suitable solvent like alcohol.[5]
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.[6]
-
Do not attempt to treat or neutralize the chemical waste unless you have a specific, validated, and approved protocol from your EHS office. While the Boc protecting group is acid-labile, deprotection would create a new set of waste products that still require hazardous disposal.[7][8]
Disposal Summary Table
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste.[2] |
| Primary Disposal Route | Collection by a licensed hazardous waste contractor for incineration.[2] |
| Drain Disposal | Strictly prohibited.[3][6] |
| Solid Waste Disposal | Prohibited for laboratory chemicals in regular trash.[6] |
| Container Requirements | Labeled with "Hazardous Waste" and the chemical name, sealed, and chemically compatible.[3][6] |
| Contaminated Materials | All contaminated items (gloves, tips, vials, etc.) must be treated as hazardous waste.[3] |
| Regulatory Compliance | All procedures must adhere to local and institutional EHS regulations. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of C-NH-Boc-C-Bis-(C-PEG1-Boc) and associated waste.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
